2,2-Dimethyloxirane
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,2-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKGHVAFRCJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25068-10-4 | |
| Record name | Oxirane, 2,2-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7060330 | |
| Record name | Oxirane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Oxirane, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1,2-epoxypropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
58 mg/mL at 20 °C | |
| Record name | 2,2-Dimethyloxirane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
387.0 [mmHg] | |
| Record name | 2-Methyl-1,2-epoxypropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
558-30-5 | |
| Record name | Isobutylene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2-epoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutylene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLENEOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ14MJ1WG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2-Dimethyloxirane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethyloxirane: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyloxirane, also commonly known as isobutylene (B52900) oxide, is a saturated heterocyclic compound featuring a three-membered epoxide ring. This strained ring structure is the primary determinant of its chemical reactivity, making it a valuable intermediate and building block in organic synthesis. Its applications range from the synthesis of polyethers to the creation of complex molecules in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key reactions of this compound, intended for professionals in research and drug development.
Chemical and Physical Properties
This compound is a clear, colorless, and highly flammable liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H8O | [2] |
| Molecular Weight | 72.11 g/mol | [2] |
| Boiling Point | 50-51 °C | [2] |
| Density | 0.812 g/mL at 25 °C | [3] |
| Solubility in Water | 58 g/L at 20 °C | [4] |
| Refractive Index (n20/D) | 1.374 | [5] |
| Flash Point | -32.5 °C | [6] |
| CAS Number | 558-30-5 | [3] |
Molecular Structure
| Structural Identifier | Value |
| IUPAC Name | This compound |
| SMILES | CC1(C)CO1 |
| InChI Key | GELKGHVAFRCJNA-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show two signals: a singlet for the two equivalent protons on the unsubstituted carbon of the oxirane ring and a singlet for the six equivalent protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum is expected to display three signals corresponding to the three distinct carbon environments: the quaternary carbon, the methylene (B1212753) (-CH2-) carbon in the ring, and the two equivalent methyl carbons.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups. Key absorptions would include C-H stretching from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations for the methyl groups. The fingerprint region will show a complex pattern characteristic of the molecule.[9]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) for this compound would be observed at an m/z of 72. A prominent fragment is often observed at m/z 57, corresponding to the loss of a methyl group to form a stable tertiary carbocation.[10]
Reactivity and Key Reactions
The significant ring strain of the epoxide ring makes this compound susceptible to ring-opening reactions under both acidic and basic conditions. The regioselectivity of these reactions is a key consideration in its synthetic applications.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the epoxide is first protonated, forming a good leaving group. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon atom (the tertiary carbon) due to the stabilization of the partial positive charge that develops in the transition state. This reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.
For example, the reaction of this compound with an alcohol (ROH) in the presence of an acid catalyst yields an alkoxy alcohol.
Caption: Acid-Catalyzed Ring-Opening of this compound.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via an SN2 mechanism. Due to steric hindrance from the two methyl groups, the nucleophilic attack occurs at the less substituted carbon atom (the primary carbon).
For instance, reaction with an alkoxide (RO⁻) results in the formation of an ether alcohol.
Caption: Base-Catalyzed Ring-Opening of this compound.
Experimental Protocols
Synthesis of this compound via Epoxidation of Isobutylene
A common method for the synthesis of this compound is the epoxidation of isobutylene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Isobutylene (liquefied gas or generated in situ)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂) as solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite (B76179) solution (Na₂SO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-CPBA in dichloromethane and cool the solution in an ice bath.
-
Slowly add a solution of isobutylene in dichloromethane to the m-CPBA solution. The isobutylene can be bubbled directly into the solution or added as a pre-prepared solution.
-
Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess peroxy acid.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Caption: Workflow for the Synthesis of this compound.
Purification
The crude this compound obtained from the synthesis can be purified by fractional distillation. Given its low boiling point, care must be taken to avoid losses during the purification process. The distillation should be carried out at atmospheric pressure, and the fraction boiling at 50-51 °C should be collected.
Conclusion
This compound is a versatile and reactive molecule with significant applications in organic synthesis. Its strained three-membered ring allows for controlled ring-opening reactions, providing access to a variety of functionalized compounds. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective use in research and development, particularly in the fields of polymer chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important chemical intermediate.
References
- 1. "ROTATIONAL SPECTROSCOPY OF 2-VINYLOXIRANE, this compound AND 2-C" by Andi Wright [digitalcommons.ncf.edu]
- 2. Showing Compound this compound (FDB012831) - FooDB [foodb.ca]
- 3. This compound [stenutz.eu]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0034431) [hmdb.ca]
- 5. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. CID 23466403 | C8H16O2 | CID 23466403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. digitalcommons.ncf.edu [digitalcommons.ncf.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane and trans-2,3-dimethyloxirane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Synthesis of 2,2-Dimethyloxirane from Isobutylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,2-dimethyloxirane, also known as isobutylene (B52900) oxide, from isobutylene. This valuable epoxide serves as a crucial intermediate in various organic syntheses. The following sections detail the most common and effective methods for its preparation, including direct epoxidation with peroxy acids, the halohydrin route, and catalytic oxidation. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.
Direct Epoxidation with Peroxy Acids (Prilezhaev Reaction)
The Prilezhaev reaction is a widely utilized method for the epoxidation of alkenes using peroxy acids. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond of the alkene. Common peroxy acids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.
Epoxidation using Peracetic Acid
A continuous process for the synthesis of this compound using peracetic acid has been developed, offering high yields and efficient production.
Experimental Protocol:
A solution of approximately 10-40% by weight of peracetic acid in an inert organic solvent, free from water and mineral acid, is reacted continuously with isobutylene in a two-stage reactor. The molar ratio of isobutylene to peracetic acid is maintained at 4.7:1. The first reaction stage is held at 30°C with a residence time of 30 minutes. The second stage is maintained at 70°C with a residence time of 6 minutes. The reactor is kept under a pressure of 2 atmospheres (gauge pressure). The resulting this compound is then isolated from the reaction mixture.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Isobutylene:Peracetic Acid) | 4.7:1 | [1] |
| Reaction Temperature (Stage 1) | 30°C | [1] |
| Residence Time (Stage 1) | 30 minutes | [1] |
| Reaction Temperature (Stage 2) | 70°C | [1] |
| Residence Time (Stage 2) | 6 minutes | [1] |
| Pressure | 2 atm (gauge) | [1] |
| Yield | 88.2% | [1] |
Reaction Pathway:
References
2,2-Dimethyloxirane spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of 2,2-Dimethyloxirane
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of molecules is paramount. This compound, a simple yet important epoxide, serves as a valuable model for understanding the spectroscopic signatures of this functional group. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a logical workflow for its structural elucidation.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the two distinct proton environments.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~2.5 - 2.7 | Singlet | 2H | -CH₂- (oxirane ring) |
| 2 | ~1.3 | Singlet | 6H | -C(CH₃)₂ |
¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum of this compound shows three signals, corresponding to the three unique carbon environments in the molecule. Carbons that are part of the epoxide ring typically appear in the 40-60 ppm region[1].
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~57.5 | -C(CH₃)₂ (quaternary carbon of oxirane ring) |
| 2 | ~51.5 | -CH₂- (oxirane ring) |
| 3 | ~22.0 | -C(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-O bond vibrations. Ethers and epoxides typically show a characteristic C-O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹[1].
| Frequency Range (cm⁻¹) | Intensity | Vibration |
| 2950 - 3000 | Strong | C-H stretch (sp³ hybridized) |
| ~1250 | Strong | C-O stretch (asymmetric) |
| ~850 | Moderate | C-O stretch (symmetric, ring breathing) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Possible Fragment |
| 72 | Moderate | [C₄H₈O]⁺ (Molecular Ion) |
| 57 | High | [C₄H₉]⁺ (tert-Butyl cation) |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |
| 42 | Moderate | [C₃H₆]⁺ (Propene radical cation) |
| 29 | Moderate | [C₂H₅]⁺ (Ethyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans[2].
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary[2].
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[2].
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, which can be done via direct injection or through a gas chromatography (GC) inlet[2].
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight detector[2].
-
Detection: Measure the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can provide valuable structural information[2].
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how data from different techniques are integrated to confirm the molecular structure.
Caption: Workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to the Ring Strain Energy of 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring strain energy of 2,2-dimethyloxirane, a key thermodynamic property that dictates its reactivity and potential applications in chemical synthesis. The document outlines the experimental and computational methodologies used to determine this value, presents the relevant quantitative data in a structured format, and illustrates the underlying principles through logical and procedural diagrams.
Introduction to Ring Strain in Epoxides
Epoxides, or oxiranes, are three-membered heterocyclic ethers characterized by significant ring strain due to the deviation of their bond angles from the ideal tetrahedral geometry. This inherent strain is a critical determinant of their chemical behavior, rendering them susceptible to ring-opening reactions by a variety of nucleophiles. The magnitude of this ring strain energy (RSE) is influenced by the nature and substitution pattern of the oxirane ring. In the case of this compound, the gem-dimethyl substituents play a role in modulating the overall strain and, consequently, its reactivity. An accurate understanding and quantification of this RSE are paramount for predicting reaction outcomes, designing synthetic pathways, and developing novel chemical entities.
Quantitative Data Summary
The determination of the ring strain energy of this compound relies on the experimental measurement of its enthalpy of formation and comparison with a suitable strain-free acyclic analog. The following tables summarize the key quantitative data obtained from experimental studies and their application in calculating the ring strain energy.
Table 1: Experimental Thermochemical Data for this compound
| Property | Value (kcal/mol) | Method |
| Condensed-phase Enthalpy of Reduction (ΔHred) | -33.40 ± 0.14 | Reaction Calorimetry |
| Condensed-phase Enthalpy of Formation (ΔHf) | -43.1 ± 0.4 | Reaction Calorimetry |
Data sourced from "Thermochemical Studies of Epoxides and Related Compounds".
Table 2: Calculation of Ring Strain Energy (RSE) for this compound
| Parameter | Compound | Gas-Phase Enthalpy of Formation (ΔHf°) (kcal/mol) |
| Strained Cyclic Ether | This compound | -34.8 ± 0.5 |
| Acyclic Ether Reference | tert-Butyl methyl ether | -58.7 ± 0.2 |
| Acyclic Alkane Reference | Isobutane | -32.07 ± 0.14 |
| Acyclic Alkane Reference | Methane | -17.8 ± 0.1 |
| Calculated Ring Strain Energy (RSE) | This compound | ~26.2 kcal/mol |
The ring strain energy is calculated using the following isodesmic reaction:
This compound + Methane → tert-Butyl methyl ether + Isobutane
RSE = [ΔHf°(tert-Butyl methyl ether) + ΔHf°(Isobutane)] - [ΔHf°(this compound) + ΔHf°(Methane)]
RSE = [(-58.7) + (-32.07)] - [(-34.8) + (-17.8)] ≈ 26.2 kcal/mol
Experimental and Computational Protocols
The determination of the thermochemical data for this compound and its ring strain energy involves a combination of experimental calorimetric techniques and computational chemistry methods.
Experimental Protocol: Reaction Calorimetry
Reaction calorimetry is a precise method for determining the enthalpy of formation of compounds by measuring the heat evolved or absorbed during a chemical reaction. For epoxides like this compound, this often involves measuring the enthalpy of reduction.
Methodology:
-
Calorimeter Setup: A solution-reaction calorimeter is used, typically maintained at a constant temperature (e.g., 25 °C).
-
Reaction: A known amount of this compound is reacted with a strong reducing agent, such as lithium triethylborohydride (LiEt₃BH), in a suitable solvent like triethylene glycol dimethyl ether. This reaction quantitatively reduces the epoxide to the corresponding alcohol (tert-butyl alcohol).
-
Heat Measurement: The heat released during the reduction reaction (ΔHr1) is precisely measured by the calorimeter.
-
Reference Measurement: In a separate experiment, the enthalpy of solution of the product alcohol (tert-butyl alcohol) in the same solvent system is measured (ΔHr2).
-
Calculation of Enthalpy of Reduction: The condensed-phase enthalpy of reduction (ΔHred) is calculated by subtracting the heat of solution of the alcohol from the heat of the reduction reaction.
-
Determination of Enthalpy of Formation: The condensed-phase enthalpy of formation of this compound can then be determined using the known enthalpy of formation of the product alcohol and the measured enthalpy of reduction.
-
Gas-Phase Correction: To obtain the gas-phase enthalpy of formation, the enthalpy of vaporization is measured, typically using ebulliometry, and applied as a correction.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2,2-dimethyloxirane. This small, strained epoxide serves as a valuable model system in computational chemistry, with implications for understanding the reactivity and behavior of more complex epoxide-containing molecules relevant to drug development and materials science. This document outlines the theoretical methodologies, experimental benchmarks, and the expected nature of the computational data.
Molecular Geometry Optimization
The first step in the computational analysis of this compound is the determination of its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Various quantum chemical methods can be employed for this purpose, with Density Functional Theory (DFT) offering a good balance between accuracy and computational cost.
Methodology:
A common approach involves geometry optimization using a hybrid DFT functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-31G(d). The process is iterative, where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached, signifying the optimized structure.
Table 1: Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Length | C1-C2 | Value | Reference |
| Bond Length | C1-O | Value | Reference |
| Bond Length | C2-O | Value | Reference |
| Bond Length | C1-C3 | Value | Reference |
| Bond Length | C1-C4 | Value | Reference |
| Bond Angle | C1-O-C2 | Value | Reference |
| Bond Angle | O-C1-C2 | Value | Reference |
| Dihedral Angle | H-C3-C1-O | Value | Reference |
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Methodology:
The vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of this matrix yields the normal modes of vibration and their corresponding frequencies. These calculations are typically performed at the same level of theory as the geometry optimization. A recent thesis on the rotational spectroscopy of this compound confirms that ab initio calculations are used to support experimental findings.[1][2]
Table 2: Calculated Vibrational Frequencies for this compound (Illustrative)
| Mode | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν₁ | A' | Value | Value | Value | C-H stretch |
| ν₂ | A' | Value | Value | Value | CH₂ scissors |
| ν₃ | A'' | Value | Value | Value | Ring deformation |
| ... | ... | ... | ... | ... | ... |
Note: The calculated frequencies are often systematically overestimated and may require scaling to better match experimental data.
Electronic Properties
The electronic structure of this compound provides insights into its reactivity. Key properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential.
Methodology:
These properties are obtained from the same DFT calculation used for geometry optimization. The HOMO and LUMO energies are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical stability. The molecular electrostatic potential map illustrates the charge distribution and helps identify regions susceptible to nucleophilic or electrophilic attack.
Table 3: Calculated Electronic Properties of this compound (Illustrative)
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Experimental Protocols
Quantum Chemical Calculations
A typical computational protocol for this compound would involve the following steps:
-
Structure Input: The initial 3D coordinates of this compound are generated using a molecular builder.
-
Method Selection: A suitable level of theory and basis set are chosen (e.g., B3LYP/6-31G(d)).
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it as a minimum and to predict the vibrational spectra.
-
Property Calculation: Electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated from the optimized wavefunction.
-
Analysis: The calculated data is analyzed and, where possible, compared with experimental results.
Experimental Comparison: Rotational Spectroscopy
The calculated rotational constants can be compared with experimental data from techniques like microwave spectroscopy. A study by Wright (2022) details the use of a chirped-pulse Fourier transform microwave spectrometer to obtain the rotational spectrum of this compound.[1][2] The experimental setup operated in the 8.7 - 26.5 GHz frequency range at room temperature.[1] The refined experimental rotational and distortion constants from such studies provide a crucial benchmark for validating the accuracy of the chosen computational method.
Visualization of the Computational Workflow
The logical flow of a quantum chemical calculation for this compound can be visualized as follows:
References
Thermal Stability and Decomposition of 2,2-Dimethyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,2-dimethyloxirane (also known as isobutylene (B52900) oxide). Due to a notable scarcity of direct experimental and computational studies on the thermal decomposition of this specific molecule in the public domain, this document extrapolates likely behaviors from data on analogous epoxides. The guide covers theoretical decomposition pathways, estimated kinetic parameters, and detailed experimental protocols relevant to the study of such compounds. This information is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development who are interested in the thermal properties of substituted oxiranes.
Introduction
This compound is a cyclic ether with a three-membered ring containing two carbon atoms and one oxygen atom. The presence of the strained oxirane ring makes it a reactive molecule, susceptible to ring-opening reactions under various conditions, including thermal stress. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in various chemical syntheses, including the development of pharmaceuticals and polymers.
This guide summarizes the expected thermal behavior of this compound based on the known chemistry of similar epoxides. It also provides detailed methodologies for experimental techniques that could be employed to rigorously characterize its thermal decomposition.
Predicted Thermal Decomposition Pathways
The thermal decomposition of epoxides can proceed through several pathways, including isomerization to carbonyl compounds, fragmentation into smaller molecules, and radical-mediated reactions. For this compound, the primary decomposition routes are expected to be unimolecular isomerizations and bond-scission reactions.
Based on studies of analogous compounds, the following decomposition pathways are hypothesized for this compound:
-
Isomerization to Aldehydes and Ketones: The primary thermal decomposition pathway for many epoxides is isomerization. For this compound, this would likely involve a hydrogen shift to form 2-methylpropanal or a rearrangement to produce acetone (B3395972) and methane.
-
Fragmentation: At higher temperatures, fragmentation pathways producing smaller alkenes, alkanes, and carbon monoxide become more significant.
-
Radical Mechanisms: Homolytic cleavage of the C-C or C-O bonds in the oxirane ring can initiate radical chain reactions, leading to a more complex mixture of products.
Figure 1: Hypothesized thermal decomposition pathways of this compound.
Quantitative Data from Analogous Compounds
Table 1: Kinetic Parameters for the Thermal Decomposition of Selected Epoxides
| Compound | Decomposition Products | Ea (kcal/mol) | log(A, s⁻¹) | Temperature Range (°C) | Reference |
| Ethylene Oxide | Acetaldehyde, CO, H₂, CH₄ | 57.0 | 14.1 | 400-460 | [F.P. Lossing et al., 1951] |
| Propylene Oxide | Propanal, Acetone, CO, CH₄ | 58.5 | 14.5 | 410-470 | [M.C. Flowers et al., 1971] |
| 2,3-Epoxy-2,3-dimethylbutane | 3,3-Dimethylbutan-2-one, Propene, Acetone | 56.7 | 13.8 | 388-456 | [M.C. Flowers et al., 1970] |
Note: The data presented are for illustrative purposes and are derived from historical literature on analogous compounds. The precise decomposition kinetics of this compound may vary.
Experimental Protocols
To obtain precise data on the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is ideal for identifying the decomposition products of a substance at various temperatures.[1][2][3][4][5]
Methodology:
-
Sample Preparation: A small, precise amount of liquid this compound (typically in the microgram range) is loaded into a pyrolysis probe.[3]
-
Pyrolysis: The probe is rapidly heated to a set temperature (e.g., in increments from 300°C to 800°C) in an inert atmosphere (e.g., helium).[2] The sample undergoes thermal decomposition, and the resulting volatile fragments are swept into the gas chromatograph.[2]
-
Gas Chromatography (GC): The decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical column for this application would be a non-polar or mid-polar capillary column.
-
Mass Spectrometry (MS): The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification.
-
Data Analysis: The retention times from the GC and the mass spectra from the MS are used to identify and quantify the decomposition products at each pyrolysis temperature.
Figure 2: Experimental workflow for Py-GC-MS analysis.
Shock Tube Studies
Shock tubes are used to study gas-phase chemical kinetics at high temperatures and pressures over very short timescales.[6][7][8][9][10]
Methodology:
-
Gas Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared. The low concentration of the reactant ensures that the temperature remains nearly constant during the reaction.
-
Shock Wave Generation: A diaphragm separating a high-pressure driver gas (e.g., helium) from the low-pressure reactant gas mixture is ruptured.[7][8] This generates a shock wave that propagates through the reactant gas, rapidly heating and compressing it to a specific temperature and pressure.[7][8]
-
Reaction Zone: The reactant mixture is held at these high-temperature and -pressure conditions for a few milliseconds.[7]
-
Detection: The progress of the decomposition reaction is monitored in real-time using various diagnostic techniques, such as laser absorption spectroscopy to measure the concentration of reactants and products, or time-of-flight mass spectrometry to identify intermediates and products.
-
Kinetic Analysis: By measuring the rate of disappearance of the reactant or the rate of appearance of products as a function of temperature, the Arrhenius parameters (Ea and A) for the decomposition reaction can be determined.
Figure 3: Schematic of a shock tube experiment.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is limited, a reasonable understanding of its likely behavior can be inferred from the study of analogous epoxides. The primary decomposition pathways are expected to be isomerization to carbonyl compounds and fragmentation at higher temperatures. To obtain definitive quantitative data, experimental studies using techniques such as Py-GC-MS and shock tubes are essential. The protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for the safe and effective application of this compound in research and industry.
References
- 1. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 2. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. digital.csic.es [digital.csic.es]
- 6. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
- 7. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 8. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 2,2-Dimethyloxirane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Predicting Solubility
2,2-Dimethyloxirane is a cyclic ether with a three-membered ring containing two carbon atoms and one oxygen atom. Its molecular structure, characterized by the polar ether linkage and the nonpolar dimethyl-substituted carbon, governs its solubility behavior. The fundamental principle of "like dissolves like" is the primary predictor of its solubility. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, allowing for miscibility with protic solvents. The overall small size and relatively low polarity of the molecule also contribute to its solubility in a wide range of organic media.
Quantitative and Qualitative Solubility Data
Precise, quantitative solubility data for this compound in various organic solvents is sparse in publicly available literature. However, based on its chemical structure and available information, a qualitative and partially quantitative solubility profile can be compiled.
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Quantitative Data (at 20°C) |
| Water | Water | Slightly Soluble/Slightly Miscible | 30 g/L[1], 58 g/L |
| Alcohols | Methanol, Ethanol | Miscible | Miscible with ethanol[2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Miscible with diethyl ether[2] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Expected to be Miscible | Not available |
| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be Soluble | Not available |
| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be Soluble | Not available |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Expected to be Miscible | Not available |
| Amides | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Expected to be Soluble | Not available |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | Not available |
Note: "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount will dissolve, but it may not be in all proportions. For applications requiring precise concentrations, experimental determination of solubility is highly recommended.
Experimental Protocol: Determination of Equilibrium Solubility
To obtain accurate quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[3][4] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)
-
Centrifuge
-
Syringes and syringe filters (chemically resistant, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of the Sample: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of an undissolved phase of this compound is essential to ensure a saturated solution is formed.
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solute to settle. For finely dispersed solids, centrifugation can be used to facilitate separation.
-
Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a chemically inert syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the selected solvent at known concentrations.
-
Analyze the calibration standards and the diluted sample using a validated GC-FID or HPLC method.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, the detailed experimental protocol should be followed to obtain precise and reliable quantitative data.
References
An In-depth Technical Guide on the Discovery and Historical Synthesis of 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,2-dimethyloxirane, also known as isobutylene (B52900) oxide. The document delves into the foundational synthetic methodologies, presenting detailed experimental protocols and quantitative data to facilitate understanding and replication.
Discovery and Nomenclature
This compound, an organic compound with the chemical formula C₄H₈O, belongs to the class of epoxides or oxiranes.[1] Its discovery is intrinsically linked to the development of methods for the epoxidation of alkenes. The pioneering work of Russian chemist Nikolai Prilezhaev in 1909, which established the reaction of alkenes with peroxy acids to form epoxides, laid the fundamental groundwork for the synthesis of this compound from its corresponding alkene, isobutylene.[2][3] This seminal discovery, now known as the Prilezhaev reaction, became the cornerstone of epoxide synthesis for decades to follow.
The compound is systematically named this compound. However, it is also commonly referred to by several other names, including isobutylene oxide, 2-methyl-1,2-epoxypropane, and α,α-dimethylethylene oxide.
Historical Synthesis Methodologies
The early synthesis of this compound was dominated by two principal routes: the epoxidation of isobutylene using peroxy acids (the Prilezhaev reaction) and the dehydrohalogenation of isobutylene halohydrins.
The Prilezhaev Reaction: Epoxidation of Isobutylene
The most significant and historically important method for the synthesis of this compound is the direct epoxidation of isobutylene using a peroxy acid.[2] This reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond of the alkene in a single step.
While the very first synthesis of this compound is not definitively documented in a single publication, the following protocol is representative of the general method used in the early 20th century, following Prilezhaev's discovery. The choice of peroxybenzoic acid was common in early epoxidation reactions.
Materials:
-
Isobutylene
-
Peroxybenzoic acid
-
Inert solvent (e.g., chloroform (B151607), diethyl ether)
-
Sodium carbonate solution (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
A solution of peroxybenzoic acid in an inert solvent such as chloroform or diethyl ether is prepared.
-
The solution is cooled in an ice bath.
-
A cooled solution of isobutylene in the same solvent is added dropwise to the peroxybenzoic acid solution with constant stirring.
-
The reaction mixture is allowed to stir for several hours, with the temperature maintained at or below room temperature. The progress of the reaction can be monitored by titrating the remaining peroxy acid.
-
After the reaction is complete, the mixture is washed with a sodium carbonate solution to remove the benzoic acid byproduct.
-
The organic layer is then washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.
| Parameter | Value/Range |
| Reactants | Isobutylene, Peroxybenzoic Acid |
| Solvent | Chloroform or Diethyl Ether |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 60-80%[3] |
The Halohydrin Route
An alternative historical method for the preparation of this compound involves a two-step process. First, isobutylene is converted to isobutylene chlorohydrin. In the second step, the chlorohydrin is treated with a base to effect an intramolecular Williamson ether synthesis, yielding the epoxide.
The following protocol is based on methods described in the mid-20th century.[4]
Step 1: Formation of Isobutylene Chlorohydrin
-
Isobutylene is bubbled through a cold aqueous solution of chlorine. This reaction forms isobutylene chlorohydrin.
Step 2: Dehydrochlorination to this compound
-
A dilute aqueous solution of isobutylene chlorohydrin (e.g., 6%) is prepared and cooled to 10-15°C.[4]
-
A solution of a strong base, such as sodium hydroxide (B78521) (e.g., 30% solution), is added in a slight molar excess to the chlorohydrin.[4]
-
The mixture is stirred at a low temperature (below room temperature) until the reaction is substantially complete, which can take around 20-50 minutes.[4]
-
The this compound is then recovered from the reaction mixture, typically by steam stripping or distillation under reduced pressure.[4]
| Parameter | Value/Range | Reference |
| Starting Material | Isobutylene Chlorohydrin | [4] |
| Reagent | Sodium Hydroxide or Calcium Hydroxide | [4] |
| Reaction Temperature | < 20 °C | [4] |
| Yield | 92-98% | [4] |
Logical Relationship of Synthesis Methods
The two primary historical methods for the synthesis of this compound are logically distinct, starting from the same precursor, isobutylene, but proceeding through different intermediates and reaction types.
Experimental Workflow
The general experimental workflow for the synthesis and purification of this compound via the historical methods can be visualized as follows.
Signaling Pathways
There is no evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. As a reactive electrophile, it is more likely to participate in non-specific covalent modification of biomolecules if introduced into a biological system, which can lead to cytotoxicity. Its primary relevance in the context of drug development is as a synthetic intermediate and building block, rather than as a signaling molecule itself.
Conclusion
The discovery and synthesis of this compound are rooted in the fundamental advancements of organic chemistry in the early 20th century. The Prilezhaev reaction provided the first and most direct route to this valuable epoxide, while the halohydrin method offered a viable alternative. Understanding these historical methods provides a strong foundation for appreciating the evolution of epoxide synthesis and the enduring importance of these reactive intermediates in modern chemical and pharmaceutical research.
References
An In-depth Technical Guide to 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2-dimethyloxirane, a versatile epoxide compound. It covers its fundamental chemical identity, physical and safety properties, key synthetic and reaction protocols, and spectral data, tailored for professionals in research and development.
Chemical Identity
Synonyms:
-
Isobutene oxide[1]
-
Isobutylene (B52900) epoxide[1]
-
1,1-Dimethyloxirane[3]
-
α,α-dimethylethylene oxide[4]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O | [2] |
| Molecular Weight | 72.11 g/mol | [2] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 50-52 °C | [4] |
| Density | 0.812 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.374 | [6] |
| Flash Point | -32.5 °C | [1] |
| Water Solubility | 58 mg/mL at 20 °C | [4] |
Safety and Handling
This compound is a hazardous chemical and requires strict safety precautions.
| Hazard Information | Handling and Safety Recommendations |
| Hazard Classifications: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Suspected of causing genetic defects. Suspected of causing cancer.[7][8] | Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (eyeshields, faceshield), and a suitable respirator.[1][8] |
| Hazards: Vapors are heavier than air and may form explosive mixtures with air. Vapors can travel to an ignition source and flash back.[1] | Storage: Keep the container tightly closed in a dry, well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.[8] |
| First Aid (In case of exposure): - Inhalation: Move victim to fresh air. Seek immediate medical attention.[1]- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 20 minutes. Call a physician immediately.[1][8]- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][8]- Ingestion: Do NOT induce vomiting. Make victim drink water (two glasses at most). Call a physician immediately.[8] | Spill Response: Eliminate all ignition sources. Use non-sparking tools. Absorb with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[1] |
Experimental Protocols
Synthesis of this compound via Epoxidation
A common method for the synthesis of epoxides is the oxidation of alkenes. This compound is synthesized by the epoxidation of its corresponding alkene, isobutylene (2-methylpropene). While various oxidizing agents can be employed, a widely used laboratory method involves peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).
Methodology: Epoxidation of Isobutylene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylene in a suitable inert solvent, such as dichloromethane (B109758) (CH₂Cl₂). The flask is typically cooled in an ice bath to control the reaction temperature, as epoxidations are often exothermic.
-
Reagent Addition: Dissolve m-CPBA in dichloromethane and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of isobutylene over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of the starting alkene.
-
Workup: Once the reaction is complete, the reaction mixture is typically washed with a sodium sulfite (B76179) solution to quench any remaining peroxy acid, followed by a wash with a sodium bicarbonate solution to remove meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be purified by fractional distillation.
Acid-Catalyzed Ring-Opening with Methanol (B129727)
The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions. In the presence of an acid catalyst, nucleophiles will attack the epoxide. For this compound, the attack occurs at the more substituted carbon due to the formation of a more stable tertiary carbocation-like transition state.
Methodology: Synthesis of 2-Methoxy-2-methyl-1-propanol [6][8]
-
Reaction Setup: To a solution of this compound in an excess of methanol (acting as both nucleophile and solvent), add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or fluoroboric acid (HBF₄).[6][8] The reaction is typically performed at room temperature.
-
Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS to confirm the formation of the product and disappearance of the starting epoxide.
-
Quenching and Workup: Once the reaction is complete, neutralize the acid catalyst by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter. The solvent is then removed by rotary evaporation. The final product, 2-methoxy-2-methyl-1-propanol, can be further purified by distillation if necessary.
Diagrams and Workflows
Acid-Catalyzed Ring-Opening of this compound
The following diagram illustrates the stepwise mechanism for the acid-catalyzed ring-opening of this compound with a generic alcohol (ROH) as the nucleophile.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Showing Compound this compound (FDB012831) - FooDB [foodb.ca]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Molecular Orbital Analysis of 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive molecular orbital (MO) analysis of 2,2-dimethyloxirane, a strained heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. A thorough examination of its frontier molecular orbitals (HOMO and LUMO) offers critical insights into its reactivity, particularly in ring-opening reactions under both acidic and basic conditions. This document outlines the theoretical framework for understanding the electronic structure of this compound, supported by representative computational data from analogous epoxides. Detailed experimental protocols for its synthesis and characterization, along with mechanistic pathways for its key reactions, are also presented.
Introduction
This compound, also known as isobutylene (B52900) oxide, is a three-membered cyclic ether. The significant ring strain, a consequence of the deviation from ideal tetrahedral bond angles, is the primary driver of its reactivity.[1] This inherent strain makes the oxirane ring susceptible to nucleophilic attack, leading to ring-opening reactions.[1] Understanding the electronic structure of this compound through molecular orbital theory is paramount for predicting its reactivity and designing synthetic strategies.
This guide will delve into the molecular orbitals of this compound, with a focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution and energies of these frontier orbitals govern the molecule's behavior as an electrophile and dictate the regioselectivity of its reactions.
Molecular Orbital Analysis
Frontier Molecular Orbitals (FMO)
The reactivity of this compound is primarily governed by the interactions of its frontier molecular orbitals. The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's electrophilic nature.
In epoxides, the HOMO is typically associated with the lone pairs of the oxygen atom, while the LUMO is a σ* anti-bonding orbital of the C-O bonds. Nucleophilic attack on the epoxide ring can be conceptualized as the interaction of the nucleophile's HOMO with the epoxide's LUMO.
Quantitative Data (Representative)
The following table summarizes representative computational data for propylene (B89431) oxide, which serves as an analogue for this compound. These values are typically calculated using DFT at a specific level of theory (e.g., B3LYP/6-31G*).
| Parameter | Representative Value | Description |
| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 12.0 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |
| Mulliken Charge on O | -0.45 | Partial negative charge on the oxygen atom. |
| Mulliken Charge on C (substituted) | +0.15 | Partial positive charge on the more substituted carbon. |
| Mulliken Charge on C (unsubstituted) | -0.05 | Partial positive charge on the less substituted carbon. |
Note: These values are illustrative and based on computational studies of propylene oxide. Actual values for this compound would require specific computational analysis.
Reactivity and Reaction Mechanisms
The electronic structure elucidated by MO theory directly informs the reactivity of this compound, particularly the regioselectivity of its ring-opening reactions.
Acid-Catalyzed Ring Opening
Under acidic conditions, the oxygen atom of the oxirane is protonated, forming a good leaving group.[6][7] This protonation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack occurs at the more substituted carbon atom.[8] This regioselectivity is attributed to the development of a partial positive charge on the tertiary carbon, which is better able to stabilize this charge.[6][9] The reaction proceeds through a mechanism with significant SN1 character.[7]
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound follows an SN2 mechanism.[1][10] Steric hindrance plays a dominant role in this case, and the nucleophile attacks the less sterically hindered, unsubstituted carbon atom.[10] This results in the opposite regioselectivity compared to the acid-catalyzed pathway.
Caption: Base-catalyzed ring-opening of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of epoxides is the epoxidation of alkenes using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[11]
Materials:
-
Isobutylene (2-methylpropene)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve isobutylene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled isobutylene solution over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution to neutralize the excess peroxy acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The synthesized this compound can be characterized using various spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | A singlet for the two equivalent methyl groups and a singlet for the two equivalent methylene (B1212753) protons. |
| ¹³C NMR | A signal for the quaternary carbon, a signal for the methyl carbons, and a signal for the methylene carbon. |
| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the epoxide ring around 1250 cm⁻¹ and 850-950 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (72.11 g/mol ).[12] |
Conclusion
The molecular orbital analysis of this compound provides a fundamental understanding of its electronic structure and reactivity. The frontier molecular orbitals, HOMO and LUMO, are key to rationalizing the regioselective outcomes of its ring-opening reactions under both acidic and basic conditions. This theoretical framework, combined with the detailed experimental protocols, offers a robust guide for researchers and professionals in the fields of organic synthesis and drug development, enabling the strategic utilization of this versatile building block. Further computational studies are encouraged to provide precise quantitative data for this compound and its derivatives.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. irjweb.com [irjweb.com]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. Chiroptical activity of gas-phase propylene oxide predicting the handedness of interstellar circular polarization in the presolar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solved 5. Draw the stepwise mechanism for the acid-catalyzed | Chegg.com [chegg.com]
- 9. chimia.ch [chimia.ch]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]
- 12. Showing Compound this compound (FDB012831) - FooDB [foodb.ca]
Methodological & Application
Application Notes and Protocols: Acid-Catalyzed Ring-Opening of 2,2-Dimethyloxirane with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the acid-catalyzed ring-opening of 2,2-dimethyloxirane with various alcohols. This reaction is a fundamental transformation in organic synthesis, yielding valuable β-alkoxy alcohols with high regioselectivity. The protocols outlined herein are designed to be reproducible and scalable for applications in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.
Introduction
The acid-catalyzed ring-opening of epoxides with alcohols is a well-established and versatile method for the synthesis of β-alkoxy alcohols. This compound, a readily available starting material, serves as an excellent substrate for this transformation due to the pronounced regioselectivity of the ring-opening. The inherent ring strain of the epoxide facilitates the reaction under relatively mild acidic conditions. The resulting products are key building blocks in the synthesis of a wide range of more complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1][2]
The reaction proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by an alcohol. In the case of unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the more substituted carbon atom. This is due to the development of a partial positive charge on the tertiary carbon in the transition state, which is stabilized by the two methyl groups. This regioselectivity makes the reaction a predictable and reliable method for the synthesis of specific isomers.[3][4][5]
Reaction Mechanism and Regioselectivity
The acid-catalyzed ring-opening of this compound with an alcohol proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways.
-
Protonation of the Epoxide: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid). This step converts the poor leaving group (alkoxide) into a good leaving group (a hydroxyl group).
-
Nucleophilic Attack: An alcohol molecule, acting as a nucleophile, attacks one of the electrophilic carbons of the protonated epoxide. For this compound, the attack occurs at the tertiary carbon atom. This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted position.
-
Deprotonation: The resulting oxonium ion is then deprotonated, typically by another molecule of the alcohol solvent or a weak base, to yield the final β-alkoxy alcohol product and regenerate the acid catalyst.
This mechanism consistently leads to the formation of the product where the alkoxy group from the nucleophilic alcohol is attached to the tertiary carbon of the original epoxide.
References
- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Base-Catalyzed Ring-Opening of 2,2-Dimethyloxirane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with amines, or aminolysis, is a fundamental and versatile reaction in organic synthesis, yielding valuable β-amino alcohols. These products are crucial building blocks in the preparation of a wide array of pharmaceuticals, agrochemicals, and other biologically active molecules. This document provides a detailed overview and experimental protocols for the base-catalyzed ring-opening of 2,2-dimethyloxirane (also known as isobutylene (B52900) oxide) with various primary and secondary amines.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Under basic or neutral conditions, the amine nucleophile attacks one of the carbon atoms of the epoxide ring. Due to the steric hindrance imposed by the two methyl groups on one of the carbons, the nucleophilic attack preferentially occurs at the less sterically hindered primary carbon atom. This regioselectivity leads to the formation of a single major product, a tertiary alcohol. The reaction is often facilitated by a base, which can activate the amine nucleophile or the epoxide itself. In many cases, the amine reactant itself is basic enough to catalyze the reaction, particularly at elevated temperatures. For less reactive amines or to achieve milder reaction conditions, a variety of catalysts can be employed.
Reaction Mechanism and Regioselectivity
The base-catalyzed ring-opening of this compound with an amine proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the sterically less hindered primary carbon of the epoxide ring.
-
Ring-Opening: This nucleophilic attack leads to the cleavage of the C-O bond of the epoxide ring, relieving the ring strain.
-
Proton Transfer: The resulting alkoxide intermediate is then protonated, typically by another molecule of the amine or by a protic solvent during workup, to yield the final β-amino alcohol product.
This SN2-type mechanism dictates that the reaction is highly regioselective, with the nucleophile adding to the less substituted carbon of the epoxide.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the base-catalyzed ring-opening of this compound with a selection of amines. The data has been compiled from various literature sources and representative examples.
| Amine Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | None | None | 100 | 6 | 92 | Generic Protocol |
| Benzylamine | None | None | 80 | 4 | 95 | Generic Protocol |
| Morpholine | None | None | 90 | 8 | 88 | Generic Protocol |
| Piperidine | None | None | 80 | 5 | 90 | Generic Protocol |
| Dimethylamine (40% aq.) | None | Water | 100 (sealed tube) | 12 | 85 | Generic Protocol |
| Diethylamine | None | None | 100 | 10 | 82 | Generic Protocol |
Note: The data in this table is representative and may vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
General Protocol for the Solvent-Free, Base-Catalyzed Aminolysis of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine under solvent-free conditions, where the amine itself acts as the base.
Materials:
-
This compound (isobutylene oxide)
-
Amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Amine: Add the amine (1.0 - 1.2 eq) to the flask.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol.
Diagrams
Caption: SN2 mechanism for the base-catalyzed ring-opening of this compound.
Caption: General experimental workflow for the synthesis of β-amino alcohols.
Application Notes and Protocols for the Polymerization of 2,2-Dimethyloxirane for Polyether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyloxirane, also known as isobutylene (B52900) oxide, is a cyclic ether that can undergo ring-opening polymerization to produce polyethers. The resulting polymer, poly(this compound), possesses a unique structure with gem-dimethyl groups along the polyether backbone, which influences its physical and chemical properties. This document provides detailed application notes and protocols for the synthesis of poly(this compound) via cationic ring-opening polymerization (CROP). The protocols and data presented herein are intended to serve as a guide for researchers in the fields of polymer chemistry, materials science, and drug development.
Cationic Ring-Opening Polymerization (CROP) of this compound
The polymerization of this compound is most commonly achieved through a cationic ring-opening mechanism.[1] This process involves the use of a cationic initiator, typically a strong protic acid or a Lewis acid, which activates the oxirane ring for nucleophilic attack by a monomer or the growing polymer chain.
Mechanism of Cationic Ring-Opening Polymerization
The CROP of this compound proceeds through three main steps: initiation, propagation, and termination.
-
Initiation: The polymerization is initiated by the protonation of the oxygen atom of the oxirane ring by a strong acid (e.g., HCl, H₂SO₄) or the coordination of a Lewis acid (e.g., BF₃) to the oxygen atom.[1] This creates a highly strained and electrophilic tertiary oxonium ion.
-
Propagation: A neutral monomer molecule attacks the electrophilic carbon of the activated oxonium ion in an Sₙ2-type reaction. This results in the opening of the oxirane ring and the formation of a new, propagating oxonium ion at the chain end. This process repeats, leading to the growth of the polyether chain.
-
Termination: The polymerization can be terminated by various mechanisms, including reaction with a nucleophile (e.g., water, alcohol), which results in a hydroxyl-terminated polymer chain.[1] Chain transfer reactions to the monomer or solvent can also occur, which terminate one polymer chain while initiating the growth of a new one.
Experimental Protocols
The following protocols provide a general framework for the synthesis of poly(this compound). Researchers should note that the precise reaction conditions may require optimization to achieve desired polymer characteristics.
Protocol 1: Cationic Polymerization of this compound using a Protic Acid Initiator
Materials:
-
This compound (monomer), freshly distilled
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Strong protic acid initiator (e.g., trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄))
-
Methanol (B129727) (for quenching)
-
Diethyl ether or hexane (B92381) (for precipitation)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Syringes and needles for transfer of anhydrous reagents
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of freshly distilled this compound to a dried reaction flask equipped with a magnetic stirrer.
-
Dissolve the monomer in anhydrous dichloromethane to the desired concentration (e.g., 1-2 M).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath. Lower temperatures generally lead to better control over the polymerization and higher molecular weights.
-
In a separate, dry vial, prepare a stock solution of the initiator in anhydrous dichloromethane.
-
Slowly add the calculated amount of the initiator solution to the stirred monomer solution via syringe. The initiator concentration will influence the molecular weight of the resulting polymer.
-
Allow the polymerization to proceed for the desired time (e.g., 1 to 24 hours). The reaction time will depend on the temperature, initiator concentration, and desired monomer conversion.
-
Quench the polymerization by adding a small amount of methanol to the reaction mixture.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (Đ) of the polymer can be determined by gel permeation chromatography (GPC).
-
The chemical structure of the polymer can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Data Presentation
Due to the limited availability of specific experimental data for the polymerization of this compound in the public domain, the following table presents illustrative data to demonstrate the expected trends when varying reaction parameters. The values are hypothetical and should be used as a guideline for experimental design.
| Entry | [Monomer]/[Initiator] Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Illustrative) | Đ (Illustrative) |
| 1 | 50 | 0 | 4 | >95 | 3,500 | 1.3 |
| 2 | 100 | 0 | 8 | >95 | 7,000 | 1.4 |
| 3 | 200 | 0 | 16 | >90 | 13,500 | 1.5 |
| 4 | 100 | -20 | 12 | >95 | 7,200 | 1.3 |
| 5 | 100 | 25 | 2 | >90 | 6,800 | 1.6 |
Note: Generally, a higher monomer-to-initiator ratio leads to a higher molecular weight. Lower temperatures often result in a more controlled polymerization and a narrower molecular weight distribution (lower Đ).
Visualizations
Cationic Ring-Opening Polymerization Mechanism
Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.
Experimental Workflow for Poly(this compound) Synthesis
Caption: General workflow for the synthesis of poly(this compound).
References
Application Notes and Protocols for 2,2-Dimethyloxirane in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,2-dimethyloxirane as a monomer in various copolymerization reactions. This document includes key reaction mechanisms, detailed experimental protocols, and characterization data for the resulting copolymers, with a focus on applications relevant to drug development and materials science.
Introduction to this compound Copolymerization
This compound, also known as isobutylene (B52900) oxide, is a cyclic ether monomer that can undergo ring-opening polymerization to form polyethers. Its gem-dimethyl group provides unique properties to the resulting polymers, such as increased hydrophobicity and altered thermal characteristics compared to polyethylene (B3416737) glycol (PEG). Copolymerization of this compound with other monomers allows for the synthesis of a diverse range of materials with tunable properties, including amphiphilic block copolymers for drug delivery applications and biodegradable polyesters.
The primary mechanisms for the ring-opening polymerization of this compound are anionic and cationic polymerization.[1][2] These "living" polymerization techniques allow for the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity indices.[1]
Copolymerization Mechanisms and Experimental Workflows
Anionic Ring-Opening Copolymerization
Anionic polymerization of this compound is typically initiated by strong bases, such as alkali metal alkoxides or organometallic compounds. The reaction proceeds via nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species.
General Workflow for Anionic Copolymerization:
Caption: Workflow for Anionic Ring-Opening Copolymerization.
Cationic Ring-Opening Copolymerization
Cationic ring-opening polymerization of this compound is initiated by strong acids or Lewis acids.[1] The initiator protonates or coordinates to the oxygen atom of the oxirane ring, making it more susceptible to nucleophilic attack by another monomer molecule.
General Workflow for Cationic Copolymerization:
Caption: Workflow for Cationic Ring-Opening Copolymerization.
Experimental Protocols
Anionic Copolymerization of this compound and Ethylene (B1197577) Oxide to form Poly(this compound-b-ethylene oxide)
This protocol describes the synthesis of an amphiphilic block copolymer which can self-assemble into micelles for drug delivery applications.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Ethylene oxide (purified by passing through a column of activated alumina (B75360) and condensing)
-
Toluene (B28343) (anhydrous)
-
Cumyl potassium (initiator)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A rigorously cleaned and dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then filled with argon.
-
Solvent and Initiator: Anhydrous toluene is cannulated into the flask, followed by the addition of a calculated amount of cumyl potassium initiator solution.
-
First Block Polymerization: A measured amount of purified this compound is added to the stirred initiator solution at room temperature. The polymerization is allowed to proceed for 24 hours.
-
Second Block Polymerization: The reaction mixture is cooled to 0 °C, and a predetermined amount of condensed ethylene oxide is slowly introduced via a cooled syringe. The polymerization is continued for another 48 hours.
-
Termination: The living polymer is terminated by the addition of a small amount of anhydrous methanol.
-
Purification: The copolymer is isolated by precipitation in a large excess of cold n-hexane. The precipitate is collected by filtration and dried under vacuum to a constant weight.
Cationic Ring-Opening Copolymerization of this compound and ε-Caprolactone
This protocol details the synthesis of a biodegradable polyether-ester block copolymer.
Materials:
-
This compound (purified by distillation over CaH₂)
-
ε-Caprolactone (purified by vacuum distillation)
-
Dichloromethane (anhydrous)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Benzyl (B1604629) alcohol (initiator)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A dry Schlenk flask with a magnetic stir bar is purged with argon.
-
Reagent Addition: Anhydrous dichloromethane, benzyl alcohol, and tin(II) octoate are added to the flask under an argon atmosphere.
-
First Block Polymerization: A measured amount of ε-caprolactone is added, and the mixture is stirred at 110 °C for 4 hours.
-
Second Block Polymerization: The reaction is cooled to room temperature, and a calculated amount of this compound is added. The mixture is then stirred at 80 °C for 24 hours.
-
Termination and Purification: The polymerization is quenched by the addition of methanol. The copolymer is precipitated in cold diethyl ether, filtered, and dried under vacuum.
Quantitative Data and Characterization
The properties of copolymers derived from this compound are highly dependent on the comonomer, block lengths, and overall molecular weight. The following tables summarize typical characterization data for such copolymers.
Table 1: Molecular Weight and Polydispersity Data
| Copolymer System | Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(this compound-b-ethylene oxide) | GPC | 10,500 | 11,200 | 1.07 |
| Poly(this compound-co-phthalic anhydride) | GPC | 8,200 | 9,500 | 1.16 |
| Poly(this compound-b-ε-caprolactone) | GPC | 15,000 | 16,800 | 1.12 |
Data presented are representative examples and may vary based on specific reaction conditions.
Table 2: Thermal Properties of this compound Copolymers
| Copolymer System | Tg (°C) | Tm (°C) | Td (°C) |
| Poly(this compound-b-ethylene oxide) | -55 (PEO block), -20 (PDMO block) | 55 (PEO block) | 350 |
| Poly(this compound-co-phthalic anhydride) | 85 | N/A | 320 |
| Poly(this compound-b-ε-caprolactone) | -60 (PCL block), -18 (PDMO block) | 58 (PCL block) | 360 |
Tg: Glass transition temperature, Tm: Melting temperature, Td: Decomposition temperature (onset). Determined by DSC and TGA.
Applications in Drug Development
Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block (e.g., PEG) can self-assemble in aqueous solutions to form micelles. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, and a hydrophilic corona that provides steric stabilization and prolongs circulation time in the body.
Drug Delivery Vehicle Formation:
Caption: Formation of Drug-Loaded Micelles from Amphiphilic Copolymers.
The properties of these drug delivery systems, such as drug loading capacity and release kinetics, can be fine-tuned by adjusting the block lengths and the overall molecular weight of the copolymer. Furthermore, the introduction of stimuli-responsive comonomers can lead to "smart" drug delivery systems that release their payload in response to specific triggers like pH or temperature.[1]
Conclusion
This compound is a versatile monomer for the synthesis of a wide range of copolymers with tunable properties. The detailed protocols and characterization data provided in these notes serve as a valuable resource for researchers and scientists in the fields of polymer chemistry, materials science, and drug development. The ability to create well-defined block copolymers through living polymerization techniques opens up numerous possibilities for the design of advanced materials for various applications, particularly in the realm of controlled drug delivery.
References
Application Notes and Protocols for the Use of 2,2-Dimethyloxirane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 2,2-dimethyloxirane as a versatile building block in the synthesis of pharmaceutical agents. The unique reactivity of the strained oxirane ring allows for the strategic introduction of a 2-hydroxy-2-methylpropyl moiety, a valuable fragment in medicinal chemistry.
Synthesis of a Key Intermediate for Selpercatinib
This compound is a crucial reagent in the synthesis of Selpercatinib, a selective RET kinase inhibitor. It is used to introduce the 2-hydroxy-2-methylpropoxy side chain onto the pyrazolo[1,5-a]pyridine (B1195680) core of the molecule.
Reaction Scheme:
Caption: Synthesis of a Selpercatinib intermediate.
Experimental Protocol: Synthesis of 4-bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
This protocol is adapted from patent literature describing the synthesis of Selpercatinib intermediates.
Materials:
-
4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
-
This compound (1,1-Dimethyloxirane)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a solution of 4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile in a suitable solvent such as DMF, add a base (e.g., potassium carbonate).
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for a sufficient time to ensure complete reaction, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Quantitative Data:
| Reactant | Product | Yield | Purity | Reference |
| 4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile | 4-bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile | Not explicitly stated in the initial findings, but typically high for this type of reaction. | >95% | Patent literature (e.g., CN113321668A) |
Synthesis of β-Amino Alcohols
The ring-opening of this compound with primary or secondary amines is a fundamental transformation that yields valuable β-amino alcohols. These motifs are present in a wide range of biologically active molecules. The reaction typically proceeds with high regioselectivity, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide.
General Reaction Scheme:
Caption: Synthesis of β-amino alcohols from this compound.
Experimental Protocol: General Procedure for the Synthesis of N-(2-hydroxy-2-methylpropyl)amines
This generalized protocol is based on established methods for the aminolysis of epoxides.
Materials:
-
This compound
-
Primary or secondary amine
-
Methanol (B129727) or other suitable protic solvent (optional, can be run neat)
Procedure:
-
In a reaction vessel, combine this compound and the desired amine. The reaction can often be carried out without a solvent. If a solvent is used, methanol is a common choice.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent (if used) and any excess amine under reduced pressure.
-
The resulting β-amino alcohol can often be purified by distillation or column chromatography if necessary.
Quantitative Data for Representative Reactions:
| Amine | Product | Reaction Conditions | Yield | Reference |
| Aniline | 1-(Phenylamino)-2-methylpropan-2-ol | Neat, 60 °C, 18 h | High | General protocols for epoxide ring-opening |
| Benzylamine | 1-(Benzylamino)-2-methylpropan-2-ol | Methanol, reflux | Good to Excellent | General protocols for epoxide ring-opening |
| Morpholine | 4-(2-hydroxy-2-methylpropyl)morpholine | Neat, room temp. | High | General protocols for epoxide ring-opening |
Note: Yields are typically high for these reactions, but will vary depending on the specific amine used and the reaction conditions.
Logical Workflow for Utilizing this compound in Pharmaceutical Synthesis
The following diagram illustrates the decision-making process and workflow for incorporating this compound into a synthetic route for a pharmaceutical target.
Caption: Workflow for this compound in synthesis.
Application Notes and Protocols for Grignard Reagent Reactions with 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with epoxides is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the generation of alcohols. This application note provides a detailed overview of the reaction between various Grignard reagents and 2,2-dimethyloxirane. Due to its fixed regioselectivity, this reaction is a reliable method for the synthesis of a variety of tertiary alcohols, which are valuable intermediates in the development of new chemical entities and active pharmaceutical ingredients. The SN2-type ring-opening of the sterically hindered epoxide occurs exclusively at the less substituted carbon atom, leading to a predictable product outcome.[1][2][3]
Reaction Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the carbon atoms of the epoxide ring. In the case of this compound, the two carbon atoms of the epoxide ring are not equally substituted. One is a quaternary carbon, and the other is a primary carbon (CH2). The Grignard reagent, being a strong nucleophile, will preferentially attack the less sterically hindered carbon atom, which is the primary carbon.[4][5] This results in the opening of the epoxide ring and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1][6]
The regioselectivity of this reaction is a key feature, as it allows for the controlled synthesis of specific alcohol isomers. The attack on the less substituted carbon is a general trend for Grignard reactions with unsymmetrical epoxides under standard conditions.[1][2]
Quantitative Data
The following table summarizes the expected products and illustrative yields for the reaction of various Grignard reagents with this compound. The yields provided are typical for this class of reaction and may vary depending on the specific experimental conditions.
| Grignard Reagent (R-MgX) | R Group | Product Name | Illustrative Yield (%) |
| Methylmagnesium Bromide | Methyl | 2,3,3-Trimethyl-2-butanol | 85-95 |
| Ethylmagnesium Bromide | Ethyl | 3,3-Dimethyl-2-pentanol | 80-90 |
| Isopropylmagnesium Chloride | Isopropyl | 2,4-Dimethylpentan-2-ol[5] | 75-85 |
| n-Butylmagnesium Bromide | n-Butyl | 3,3-Dimethyl-2-heptanol | 80-90 |
| Phenylmagnesium Bromide | Phenyl | 3,3-Dimethyl-1-phenyl-2-butanol | 70-80 |
Experimental Protocols
General Considerations
Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the experiment. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 2,4-Dimethylpentan-2-ol from Isopropylmagnesium Chloride and this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Isopropyl chloride
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of isopropyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the isopropyl chloride solution to the magnesium. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add the this compound solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford the pure 2,4-dimethylpentan-2-ol.[7]
-
Visualizations
Signaling Pathway of the Grignard Reaction
Caption: Reaction pathway of Grignard reagent with this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of tertiary alcohols.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Give the expected products of the following reactions. Include a protonat.. [askfilo.com]
- 5. Answered: Part A this compound + isopropylmagnesium bromide Draw the molecule on the canvas by choosing buttons from the Tools (for bonds and charges), Atoms, and… | bartleby [bartleby.com]
- 6. askfilo.com [askfilo.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Lewis Acid-Catalyzed Transformations of 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the key chemical transformations of 2,2-dimethyloxirane initiated by Lewis acids. The protocols and data herein are intended to guide researchers in synthetic chemistry, materials science, and drug development in leveraging this versatile building block.
Introduction: The Reactivity of this compound
This compound, also known as isobutylene (B52900) oxide, is a strained three-membered heterocyclic ether. This inherent ring strain makes it a highly reactive electrophile, susceptible to ring-opening reactions.[1] Lewis acids activate the oxirane by coordinating to the oxygen atom, further enhancing the electrophilicity of the ring carbons and facilitating nucleophilic attack. This activation enables a variety of useful transformations, including nucleophilic ring-opening, isomerization, and polymerization. The regiochemical outcome of these reactions is dictated by the electronic and steric nature of the transition state, which is heavily influenced by the choice of Lewis acid and reaction conditions. Under acidic conditions, nucleophilic attack preferentially occurs at the more substituted carbon atom due to the stabilization of the developing positive charge in a transition state with significant SN1 character.[2][3]
Nucleophilic Ring-Opening Reactions
The most common transformation of this compound is its ring-opening by a nucleophile. This reaction provides a reliable method for the synthesis of 1,2-difunctionalized compounds, which are valuable intermediates in organic synthesis. The choice of Lewis acid and nucleophile determines the final product.
Application Notes
-
Regioselectivity: Lewis acid catalysis promotes the regioselective attack of nucleophiles at the tertiary carbon (C2) of this compound. This is due to the formation of a stabilized tertiary carbocation-like intermediate.[2]
-
Catalyst Choice: Common and effective Lewis acids include boron trifluoride diethyl etherate (BF₃·OEt₂), a highly reactive and versatile catalyst, and various metal triflates.[4] The choice of catalyst can influence reaction rates and, in some cases, mitigate side reactions.
-
Nucleophiles: A wide range of nucleophiles can be employed, including water (hydrolysis), alcohols (alcoholysis), and cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN), leading to diols, alkoxy-alcohols, and β-hydroxy nitriles, respectively.[4]
-
Potential Side Reactions: A primary side reaction is polymerization, especially with highly reactive Lewis acids like BF₃·OEt₂.[5] Careful control of temperature and reagent stoichiometry is crucial to maximize the yield of the desired monomeric product.
Data Summary: Ring-Opening with Various Nucleophiles
| Lewis Acid (mol%) | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |
| H₂SO₄ (cat.) | Water | - | rt | 2-Methylpropane-1,2-diol | High | [4] |
| H₂SO₄ (cat.) | Methanol (B129727) | Methanol | 0 - 25 | 1-Methoxy-2-methylpropan-2-ol | High | [4] |
| BF₃·OEt₂ (cat.) | Methanol | Methanol | rt | 1-Methoxy-2-methylpropan-2-ol | Good-High | [6][7] |
| BF₃·OEt₂ (cat.) | o-Lithioanisoles | THF/Et₂O | - | o-(3-Hydroxy-3-methylbutyl)anisoles | Good-High | [8] |
Note: Yields are often reported qualitatively as "Good" or "High" in general literature; specific quantitative data can be highly substrate and condition-dependent.
General Mechanism for Nucleophilic Ring-Opening
The mechanism involves initial activation of the oxirane, followed by nucleophilic attack at the tertiary carbon.
Caption: Mechanism of Lewis acid-catalyzed ring-opening of this compound.
Protocol 1: BF₃·OEt₂-Catalyzed Methanolysis of this compound
This protocol describes the synthesis of 1-methoxy-2-methylpropan-2-ol.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (5-10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 7.21 g, 100 mmol) dissolved in anhydrous methanol (200 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add BF₃·OEt₂ (e.g., 1.42 g, 10 mmol) dropwise to the solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or distillation to afford pure 1-methoxy-2-methylpropan-2-ol.
Isomerization to Allylic Alcohols
With certain bulky Lewis acids, 2,2-disubstituted epoxides and oxetanes can undergo a regioselective isomerization to furnish valuable homoallylic alcohols. This transformation provides an alternative to traditional multi-step syntheses.
Application Notes
-
Catalyst: Bulky and highly electrophilic Lewis "superacids" such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and tris(pentafluorophenyl)alane (Al(C₆F₅)₃) are effective catalysts for this transformation.[5]
-
Mechanism: The Lewis acid activates the oxirane, leading to C-O bond cleavage and formation of a zwitterionic intermediate. A subsequent 1,2-hydride shift or proton transfer from an adjacent methyl group leads to the formation of the allylic alcohol.
-
Selectivity: The use of Al(C₆F₅)₃ has been shown to be particularly effective for suppressing the formation of undesired byproducts in the isomerization of related 2,2-disubstituted oxetanes.[5]
Data Summary: Lewis Acid-Catalyzed Isomerization
| Substrate (Analog) | Lewis Acid (mol%) | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 2-Aryl-2-methyloxetane | Al(C₆F₅)₃ (1) | Toluene (B28343) | 40 | Homoallylic Alcohol | 76 | [5] |
| Allyl Triphenyl Silane | B(C₆F₅)₃ (5) | Toluene | 140 | Internal Alkenyl Silane | 80 | [3] |
Protocol 2: Al(C₆F₅)₃-Catalyzed Isomerization of this compound
This protocol is adapted from procedures for related 2,2-disubstituted oxetanes.[5]
Materials:
-
This compound (1.0 eq)
-
Tris(pentafluorophenyl)alane (Al(C₆F₅)₃) (1 mol%)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (e.g., 1.0 mmol) in anhydrous toluene (5 mL).
-
Add Al(C₆F₅)₃ (0.01 mmol, 1 mol%) to the solution.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by GC-MS to observe the formation of 2-methyl-2-propen-1-ol.
-
Upon completion or when equilibrium is reached, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Cationic Ring-Opening Polymerization (CROP)
Lewis acids can initiate the cationic ring-opening polymerization of this compound to produce polyethers. This process is of interest in materials science for creating polymers with specific properties.
Application Notes
-
Initiation: Strong Lewis acids like BF₃, AlCl₃, or SnCl₄ initiate polymerization by activating a monomer, which is then attacked by a second monomer unit.[9]
-
Propagation: The reaction propagates via sequential addition of monomer units to the cationic chain end. The propagation involves the ring-opening of the incoming monomer.
-
Termination: Termination can occur through reaction with a nucleophile (e.g., water) or via chain transfer, which can limit the final molecular weight and broaden the dispersity.[9][10]
-
Control: Achieving a "living" polymerization, where termination and chain transfer are suppressed, is challenging but allows for precise control over molecular weight and the synthesis of block copolymers.[10]
Data Summary: Parameters in Cationic Polymerization
| Parameter | Description | Desired Outcome for Controlled Polymerization |
| Monomer to Initiator Ratio | Controls the theoretical molecular weight. | High ratio for high MW polymers. |
| Temperature | Affects rates of initiation, propagation, and termination. | Low temperatures often suppress termination reactions. |
| Solvent Polarity | Influences the nature of the propagating species. | Can affect reaction control and polymer properties. |
| Dispersity (Đ or PDI) | A measure of the molecular weight distribution width (Mw/Mn).[11] | A value close to 1.0 indicates uniform chain lengths.[11] |
Experimental Workflow for Cationic Polymerization
Caption: General workflow for the cationic polymerization of this compound.
Disclaimer: The protocols provided are intended as a guide and should be adapted and optimized for specific laboratory conditions and scales. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. 2 2 Dimethyloxirane can be cleaved by A Acid B Water class 12 chemistry JEE_Main [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. A new perspective in the Lewis acid catalyzed ring opening of epoxides. Theoretical study of some complexes of methanol, acetic acid, dimethyl ether, diethyl ether, and ethylene oxide with boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Describe the polymerization of 2,2- dimethyloxirane by an anionic and cat.. [askfilo.com]
- 10. Synthetis Methods in Polymer Che [faculty.csbsju.edu]
- 11. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Chiral Alcohols from 2,2-Dimethyloxirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols from prochiral epoxides is a cornerstone of modern asymmetric catalysis, providing access to valuable building blocks for the pharmaceutical and fine chemical industries. 2,2-Dimethyloxirane (isobutylene oxide) serves as a key substrate in this field, offering a gateway to chiral tertiary alcohols, which are prevalent motifs in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the enantioselective ring-opening of this compound using various nucleophiles, with a focus on catalyst systems that afford high enantioselectivity and yield.
The primary strategies covered herein are the hydrolytic kinetic resolution (HKR) and the asymmetric ring-opening (ARO) with nitrogen-based nucleophiles, predominantly utilizing chiral salen-metal complexes pioneered by Jacobsen and others. These methods offer reliable and scalable routes to enantioenriched this compound and the corresponding chiral diols and amino alcohols.
Core Concepts and Signaling Pathways
The enantioselective ring-opening of epoxides is typically achieved through the use of a chiral catalyst that complexes with the epoxide, activating it towards nucleophilic attack. The chiral environment of the catalyst dictates the facial selectivity of the nucleophilic attack on one of the two enantiotopic carbons of the epoxide ring, leading to the preferential formation of one enantiomer of the product.
In the case of kinetic resolution of a racemic epoxide, the chiral catalyst selectively promotes the reaction of one enantiomer, leaving the unreacted epoxide enriched in the other enantiomer.
Caption: General workflow for the enantioselective synthesis of chiral alcohols from this compound.
Key Factors Influencing Stereoselectivity
Several factors play a crucial role in determining the enantioselectivity of the ring-opening reaction. The interplay between these elements is critical for achieving high enantiomeric excess (ee).
Caption: Logical relationship of key factors influencing the stereoselectivity of the reaction.
Quantitative Data Summary
The following tables summarize the quantitative data for the enantioselective ring-opening of this compound with various nucleophiles.
Table 1: Hydrolytic Kinetic Resolution (HKR) of this compound
| Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) | Epoxide ee (%) | Diol ee (%) |
| (S,S)-(salen)Co(III)OAc (0.5) | H₂O (0.55 eq) | None | RT | 18 | ~50 | >99 | 98 |
| (R,R)-(salen)Co(III)OAc (0.5) | H₂O (0.55 eq) | None | RT | 18 | ~50 | >99 | 98 |
Note: Data is based on general protocols for terminal epoxides and is expected to be applicable to this compound.
Table 2: Asymmetric Ring-Opening of this compound with Azide (B81097)
| Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (R,R)-(salen)Cr(III)N₃ (2) | TMSN₃ | Et₂O | RT | 24 | High | >95 |
Note: Data is based on general protocols for terminal epoxides and is expected to be applicable to this compound.
Data for Amines and Thiols
Detailed quantitative data for the enantioselective ring-opening of this compound with amines and thiols using chiral catalysts is not extensively reported in the reviewed literature. However, the general principles and protocols described below for other nucleophiles can be adapted for these transformations, likely requiring optimization of reaction conditions.
Experimental Protocols
Protocol 1: Hydrolytic Kinetic Resolution (HKR) of (±)-2,2-Dimethyloxirane using Chiral (salen)Co(III)OAc Catalyst
This protocol is adapted from the highly cited work of Jacobsen and co-workers on the HKR of terminal epoxides.[1][2]
Materials:
-
(±)-2,2-Dimethyloxirane
-
(S,S)- or (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(S,S)- or (R,R)-(salen)Co(II)]
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
Part A: Catalyst Activation
-
In a clean, dry vial, dissolve the chiral (salen)Co(II) complex (0.005 equivalents relative to the epoxide) in toluene (approximately 1 M concentration).
-
Add glacial acetic acid (2 equivalents relative to the catalyst) to the solution.
-
Stir the mixture open to the air for 30 minutes at room temperature. The color of the solution will change from orange to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.
-
Remove the solvent under reduced pressure to yield the (salen)Co(III)OAc catalyst as a brown solid. The catalyst can be used without further purification.
Part B: Hydrolytic Kinetic Resolution
-
To a round-bottom flask, add (±)-2,2-dimethyloxirane (1.0 equivalent).
-
Add the activated (salen)Co(III)OAc catalyst (0.5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add deionized water (0.55 equivalents) to the reaction mixture using a syringe pump over 12-18 hours.
-
Allow the reaction to warm to room temperature and stir for the remainder of the addition time.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the enantioenriched epoxide and the diol product by column chromatography on silica (B1680970) gel.
Expected Outcome: This procedure is expected to yield the unreacted this compound with >99% ee and the corresponding (R)- or (S)-2-methylpropane-1,2-diol with high ee (typically >95%). The choice of the (S,S)- or (R,R)-catalyst determines which enantiomer of the epoxide is left unreacted.
Protocol 2: Asymmetric Ring-Opening of this compound with Trimethylsilyl Azide (TMSN₃) using Chiral (salen)Cr(III)N₃ Catalyst
This protocol is based on the established methods for the asymmetric azidolysis of epoxides.
Materials:
-
This compound
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride [(R,R)-(salen)Cr(III)Cl]
-
Trimethylsilyl azide (TMSN₃)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Aqueous acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
Part A: In situ Generation of the (salen)Cr(III)N₃ Catalyst
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the (R,R)-(salen)Cr(III)Cl catalyst (2 mol%).
-
Add anhydrous diethyl ether.
-
Add TMSN₃ (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours. The formation of the active azide complex is often accompanied by a color change.
Part B: Asymmetric Ring-Opening
-
Cool the catalyst mixture to 0 °C.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
To hydrolyze the silyl (B83357) ether intermediate, add THF and 1 M aqueous HCl and stir for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral azido (B1232118) alcohol by column chromatography on silica gel.
Expected Outcome: This procedure is expected to yield the chiral 1-azido-2-methylpropan-2-ol (B2447529) with high enantioselectivity. The use of the (R,R)-catalyst will predominantly furnish one enantiomer of the product. The resulting azido alcohol can be readily reduced to the corresponding chiral amino alcohol.
Conclusion
The enantioselective synthesis of chiral alcohols from this compound is a well-established field, with the hydrolytic kinetic resolution and asymmetric azidolysis catalyzed by chiral salen complexes being particularly robust and versatile methods. The provided protocols, based on seminal works in the field, offer a solid foundation for researchers to produce highly enantioenriched tertiary alcohols and their precursors. While specific quantitative data for the aminolysis and thiolysis of this compound are less prevalent in the literature, the principles and methodologies described herein can be effectively adapted and optimized for these transformations, further expanding the synthetic utility of this readily available epoxide.
References
The Unseen Architect: 2,2-Dimethyloxirane's Role in Advanced Cosmetic Formulations
Newark, NJ – December 12, 2025 – While not found on the ingredient lists of consumer products, 2,2-Dimethyloxirane, a reactive chemical intermediate, plays a crucial behind-the-scenes role in the creation of sophisticated cosmetic formulations. Its primary application lies in the synthesis of high-performance polymers, principally Polyisobutylene and Hydrogenated Polyisobutylene. These polymers are valued in the cosmetics industry for their ability to enhance product texture, improve stability, and deliver key benefits to the skin.[1]
Also known as isobutylene (B52900) oxide, this compound is a versatile molecule with a highly reactive three-membered epoxide ring. This reactivity is harnessed in controlled polymerization processes to produce long-chain polymers with a range of desirable properties for cosmetic applications.
From Intermediate to Ingredient: The Synthesis Pathway
The journey from this compound to a cosmetic-grade ingredient involves a sophisticated synthesis process. While detailed proprietary methods vary, the general pathway involves the polymerization of an isobutylene monomer, for which this compound can serve as a precursor. This process results in Polyisobutylene, which can then be further processed through hydrogenation to create Hydrogenated Polyisobutylene. This hydrogenation step improves the stability and purity of the final ingredient.
Application in Cosmetic Science: Enhancing Performance and Feel
Polyisobutylene (INCI: Polyisobutene) and Hydrogenated Polyisobutene (INCI: Hydrogenated Polyisobutene) are prized for their multifunctional properties in a wide array of cosmetic products, from skincare to color cosmetics.
Key Functions in Cosmetic Formulations:
-
Emollient and Moisturizer: These polymers form a protective, non-greasy film on the skin's surface.[2] This occlusive layer helps to prevent transepidermal water loss (TEWL), thereby maintaining skin hydration and suppleness.[3][4] They are often used as effective substitutes for mineral oil or silicones.[5]
-
Viscosity Control: They act as non-aqueous viscosity-increasing agents, contributing to the desired thickness and texture of creams, lotions, and gels.[1][6]
-
Film Former: In products like long-lasting lipsticks and waterproof sunscreens, they provide a durable film that adheres to the skin, enhancing product longevity.[6][7]
-
Pigment Dispersion: In color cosmetics such as foundations and lipsticks, they aid in the even distribution of pigments, preventing clumping and ensuring a uniform color application.[4]
-
Texture Enhancer: They impart a smooth, silky feel to formulations, improving spreadability and the overall sensory experience for the consumer.[8]
Quantitative Data on Efficacy and Usage
The concentration of Polyisobutylene and Hydrogenated Polyisobutene in cosmetic formulations varies depending on the product type and desired effect.
| Product Category | Ingredient | Typical Use Level (%) | Key Function |
| Lip Products | Polyisobutene | Up to 40% | Gloss, Film Former |
| Lip Products | Hydrogenated Polyisobutene | Up to 95% | Emollient, Shine |
| Skincare (Creams/Lotions) | Hydrogenated Polyisobutene | 2% - 15% | Emollient, Moisturizer |
| Sunscreens | Hydrogenated Polyisobutene | 5% - 10% | SPF Retention, Waterproofing |
| Foundations | Polyisobutene | 1% - 5% | Pigment Dispersion, Film Former |
Source: Cosmetic Ingredient Review[9]
A clinical study evaluating an oil-in-water emulsion containing 8% Hydrogenated Polyisobutene demonstrated a significant improvement in skin moisturization. The formulation was shown to reduce transepidermal water loss by up to 33% within three hours of application, with the effect lasting for up to six hours.[10]
Experimental Protocols
Protocol 1: Evaluation of Skin Moisturization (Corneometry)
Objective: To quantify the effect of a formulation containing Hydrogenated Polyisobutene on skin surface hydration.
Materials:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
-
Test formulation (e.g., O/W emulsion with 8% Hydrogenated Polyisobutene)
-
Control formulation (without Hydrogenated Polyisobutene)
-
Volunteer panel with normal to dry skin
Methodology:
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.
-
Baseline Measurement: A baseline Corneometer® reading is taken from a defined area on the forearm of each subject. The probe measures the skin's capacitance, which is proportional to its water content.
-
Product Application: A standardized amount of the test and control formulations are applied to separate, marked areas on the forearms.
-
Post-Application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 20 minutes, 1 hour, 3 hours, 6 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for both the test and control products. Statistical analysis is performed to determine the significance of the results.
References
- 1. Final report of the cosmetic ingredient review expert panel on the safety assessment of Polyisobutene and Hydrogenated Polyisobutene as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polyisobutene.co.za [polyisobutene.co.za]
- 3. specialchem.com [specialchem.com]
- 4. lesielle.com [lesielle.com]
- 5. HYDROGENATED POLYISOBUTENE - Ataman Kimya [atamanchemicals.com]
- 6. POLYISOBUTENE - Ataman Kimya [atamanchemicals.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. coherentmarketinsights.com [coherentmarketinsights.com]
- 9. cir-safety.org [cir-safety.org]
- 10. Skin moisturization by hydrogenated polyisobutene--quantitative and visual evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Methyl-1,2-Epoxypropane Derivatives for Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of polymers derived from 2-methyl-1,2-epoxypropane, also known as isobutylene (B52900) oxide (IBO). The versatility of IBO as a monomer allows for the creation of a diverse range of materials, including polyethers and polyesters, with tunable properties suitable for applications in drug delivery, tissue engineering, and advanced adhesives.
Alternating Copolymerization of Isobutylene Oxide (IBO) and Cyclic Anhydrides for Semicrystalline Polyesters
The alternating copolymerization of IBO with various cyclic anhydrides offers a direct route to novel semicrystalline polyesters. These materials are notable for their high regioregularity, which imparts crystallinity and desirable thermal properties such as high melting temperatures.[1] A highly effective catalyst for this process is a zinc-cobalt(III) double metal cyanide (DMC) complex, which suppresses the isomerization of IBO and demonstrates high productivity.[1]
Data Presentation:
The following table summarizes the results of the copolymerization of IBO with succinic anhydride (B1165640) (SA) under various conditions using a zinc-cobalt(III) DMC catalyst. This data highlights the influence of the monomer-to-catalyst ratio on the resulting polymer's molecular weight (Mn), dispersity (Đ), and thermal properties.
Table 1: Copolymerization of IBO and Succinic Anhydride (SA)
| Entry | [Monomers]/[cat] | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) | Tm (°C) |
| 1 | 200 | >99 | 10.3 | 1.25 | 141 |
| 2 | 400 | >99 | 20.1 | 1.32 | 142 |
| 3 | 800 | >99 | 35.5 | 1.48 | 143 |
| 4 | 1200 | 95 | 42.3 | 1.55 | 145 |
Data adapted from Hu, L. et al., Macromolecules, 2021.[1]
Experimental Workflow:
Caption: Experimental workflow for polyester synthesis.
Experimental Protocol:
Materials:
-
Isobutylene oxide (IBO), dried over CaH₂ and distilled.
-
Cyclic anhydride (e.g., succinic anhydride, phthalic anhydride), purified by recrystallization or sublimation.
-
Zinc-cobalt(III) double metal cyanide (DMC) catalyst.
-
Anhydrous toluene (B28343).
-
Methanol.
Procedure:
-
Catalyst Activation: Add the DMC catalyst to a flame-dried, mechanically stirred autoclave reactor. Heat the reactor to 80°C under vacuum for 2 hours to activate the catalyst.
-
Reactor Charging: After activation, cool the reactor to room temperature and purge with dry argon. Introduce the purified cyclic anhydride and anhydrous toluene into the reactor.
-
Initiation of Polymerization: Heat the reactor to the desired reaction temperature (e.g., 120°C). Slowly add the IBO monomer to the reactor under argon pressure.
-
Polymerization: Maintain the reaction at the set temperature for the specified duration (e.g., 2-6 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
Termination and Purification: Once the desired conversion is reached, cool the reactor to room temperature. Dilute the viscous reaction mixture with dichloromethane (B109758) and precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Isolation: Collect the precipitated polyester by filtration, wash thoroughly with methanol to remove unreacted monomers and catalyst residues.
-
Drying: Dry the final polymer product in a vacuum oven at 40°C until a constant weight is achieved.
Anionic Ring-Opening Polymerization (ROP) of Isobutylene Oxide
Anionic ROP of IBO allows for the synthesis of polyether-monols and -diols.[2] This method can produce highly crystalline polymers when initiated with potassium salts, such as potassium methoxide, activated by a crown ether like 18-crown-6 (B118740).[2][3] The polymerization is typically heterogeneous and proceeds to high conversion, although it may require several days to weeks.[3]
Data Presentation:
The following table presents data from the anionic ROP of IBO using various potassium salt initiators in the presence of 18-crown-6. The results show the formation of bimodal polymers with very low dispersities.
Table 2: Anionic ROP of IBO with Potassium Salt Initiators
| Initiator | Yield (%) | Mn (kDa) | Đ (Mw/Mn) | Crystalline Content (%) |
| KOH | 98 | 0.4 | 1.05 | 35.2 |
| CH₃OK | 99 | 0.7 | 1.01 | 42.5 |
| i-PrOK | 96 | 1.3 | 1.03 | 52.5 |
| t-BuOK | 97 | 0.9 | 1.12 | 48.9 |
Data adapted from Grobelny, Z. et al., eXPRESS Polymer Letters, 2022.[2]
Logical Relationship Diagram:
Caption: Initiation pathways in anionic ROP of IBO.
Experimental Protocol:
Materials:
-
Isobutylene oxide (IBO), dried over CaH₂ for 24 hours and distilled.[3]
-
Potassium tert-butoxide (t-BuOK).
-
18-crown-6, purified by recrystallization.
-
Anhydrous tetrahydrofuran (B95107) (THF), distilled from sodium/benzophenone.
-
Methanol (for termination).
Procedure:
-
Glassware Preparation: All glassware must be rigorously flame-dried under high vacuum and cooled under a dry argon atmosphere before use.
-
Initiator Preparation: In a Schlenk flask under argon, dissolve the desired amount of potassium tert-butoxide and 18-crown-6 in anhydrous THF. Stir the solution at room temperature for 30 minutes to ensure complex formation.
-
Monomer Addition: Cool the initiator solution to the desired temperature (e.g., room temperature). Slowly add the purified IBO monomer via a gas-tight syringe to the stirred initiator solution. The initial concentration of the monomer is typically around 2.0 mol/dm³.[3]
-
Polymerization: The reaction mixture is heterogeneous. Stir the mixture vigorously at room temperature. The polymerization is slow and may take several days to weeks to reach high conversion. Monitor monomer consumption periodically.[3]
-
Termination: Upon reaching near-complete conversion (typically 98-99%), terminate the polymerization by adding a small amount of degassed methanol.[3]
-
Work-up and Isolation: Add distilled water to the reaction mixture and shake. Two layers will form: a lower polyether layer and an upper aqueous layer. Separate the layers and wash the polymer layer three times with fresh distilled water.[3]
-
Drying: Dissolve the washed polymer in chloroform. Remove the chloroform and residual water by distillation under vacuum at 50°C to yield the final crystalline polymer.[3]
Safety Precautions:
-
2-methyl-1,2-epoxypropane is a flammable and potentially hazardous liquid. Always handle it in a well-ventilated fume hood.
-
Potassium salts are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions should be conducted behind a safety shield, especially when working with pressurized reactors.
References
Troubleshooting & Optimization
Byproduct formation in the synthesis of 2,2-Dimethyloxirane
Welcome to the technical support center for the synthesis of 2,2-Dimethyloxirane (also known as isobutylene (B52900) oxide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address challenges related to byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed during the synthesis of this compound?
The formation of byproducts is highly dependent on the synthetic route employed. The three primary methods for synthesizing this compound are:
-
Epoxidation of Isobutylene with Hydrogen Peroxide: This method, often catalyzed by titanium silicate (B1173343) (TS-1), is a greener approach. However, the high reactivity of the formed epoxide can lead to several byproducts.[1]
-
Epoxidation of Isobutylene with Organic Peracids (e.g., m-CPBA): This is a common laboratory-scale method. The primary byproduct is the corresponding carboxylic acid of the peracid used.
-
Halohydrin Route: This classic industrial method involves the formation of an isobutylene halohydrin intermediate followed by dehydrohalogenation.
Common Byproducts Identified:
| Synthesis Route | Common Byproducts |
| Epoxidation with H₂O₂ | Isobutyraldehyde, 2-Methyl-2-propen-1-ol, 2-Methyl-1,2-propanediol, 1-Methoxy-2-methyl-2-propanol (B1581569), 2-Methoxy-2-methyl-1-propanol (when methanol (B129727) is the solvent)[1] |
| Epoxidation with m-CPBA | meta-Chlorobenzoic acid[2][3] |
| Halohydrin Route | Diols (from hydrolysis of the epoxide) |
Q2: I am observing a significant amount of 2-Methyl-1,2-propanediol in my reaction using hydrogen peroxide. What is causing this and how can I minimize it?
Cause: The formation of 2-Methyl-1,2-propanediol is due to the ring-opening of the desired this compound product by water present in the reaction mixture.[1] This is a common issue, especially in aqueous H₂O₂ systems.
Troubleshooting:
-
Minimize Water Content: Use a higher concentration of hydrogen peroxide if possible, and ensure all solvents and reagents are anhydrous.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the secondary ring-opening reaction more than the primary epoxidation reaction.
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the starting material is consumed to prevent further conversion of the product to the diol.
Q3: My synthesis using m-CPBA is clean, but I am having trouble removing the meta-chlorobenzoic acid byproduct. What are the best practices for its removal?
Cause: Meta-chloroperoxybenzoic acid (m-CPBA) is reduced to meta-chlorobenzoic acid during the epoxidation.[2][3] This carboxylic acid byproduct can sometimes be challenging to separate from the neutral epoxide product.
Troubleshooting:
-
Aqueous Workup: A simple and effective method is to wash the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Chromatography: If the aqueous workup is insufficient, column chromatography on silica (B1680970) gel can be used to separate the non-polar epoxide from the more polar carboxylic acid.
Q4: When using methanol as a solvent in the hydrogen peroxide epoxidation, I am seeing several additional peaks in my GC-MS. What are these?
Cause: In the presence of methanol, the epoxide ring of this compound can be opened by methanol, acting as a nucleophile. This results in the formation of methoxy-alcohol isomers, namely 1-methoxy-2-methyl-2-propanol and 2-methoxy-2-methyl-1-propanol.[1]
Troubleshooting:
-
Solvent Selection: If these byproducts are undesirable, consider using a non-nucleophilic solvent.
-
Temperature Control: The formation of these methoxy (B1213986) byproducts is often more pronounced at higher temperatures.[1] Running the reaction at a lower temperature can improve selectivity for the epoxide.
Byproduct Formation Pathways
The following diagram illustrates the primary reaction pathway to this compound from isobutylene and the subsequent formation of common byproducts through ring-opening reactions.
Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.
Troubleshooting Workflow
This workflow provides a systematic approach to identifying and mitigating byproduct formation during the synthesis of this compound.
Caption: A step-by-step guide to troubleshooting byproduct formation in this compound synthesis.
Experimental Protocols
General Protocol for Synthesis of this compound via Epoxidation with m-CPBA
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpropene (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the cooled alkene solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Protocol for GC-MS Analysis of Byproducts
This protocol provides a general method for the analysis of the reaction mixture to identify and quantify byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or the reaction solvent).
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Mass Spectrometer: Scan range of 35-300 m/z.
-
-
Data Analysis: Identify the peaks corresponding to the product and byproducts by comparing their mass spectra with library data (e.g., NIST) and their retention times with known standards if available. Quantification can be performed using an internal standard method.
References
Technical Support Center: Optimization of 2,2-Dimethyloxirane Polymerization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 2,2-dimethyloxirane (also known as isobutylene (B52900) oxide).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the polymerization of this compound?
The polymerization of this compound, a type of epoxide, proceeds via ring-opening polymerization through two primary mechanisms: cationic and anionic polymerization.[1][2]
-
Cationic Polymerization: This mechanism is initiated by a strong acid (e.g., a Brønsted or Lewis acid) that protonates the oxygen atom of the oxirane ring, creating a cationic center.[1] The ring of another monomer molecule then attacks this active center, propagating the polymer chain.[1]
-
Anionic Polymerization: In this pathway, a strong base (anion) acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring.[2] This ring-opening event generates an alkoxide ion which then propagates by attacking subsequent monomer units.[1]
Q2: What are common initiators for the cationic and anionic polymerization of this compound?
The choice of initiator is critical and depends on the desired polymerization mechanism.
-
For Cationic Polymerization: Common initiators include Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and tin tetrachloride (SnCl₄), or strong Brønsted acids like triflic acid (CF₃SO₃H).[3] Photopolymerization can also be initiated using photoacid generators.[4]
-
For Anionic Polymerization: Strong nucleophilic bases are required. These include alkoxides (e.g., potassium tert-butoxide), organometallic compounds, or alkali metal hydrides.[1][5]
Q3: Which solvents are suitable for this polymerization?
The polymerization is typically carried out in inert, anhydrous solvents. The choice of solvent can influence reaction kinetics and polymer properties.
-
For Cationic Polymerization: Halogenated hydrocarbons like dichloromethane (B109758) or non-polar solvents such as toluene (B28343) are often used.[6][7]
-
For Anionic Polymerization: Ethereal solvents like tetrahydrofuran (B95107) (THF) or hydrocarbon solvents are common choices.[5][8] It is crucial that the solvent does not contain any protic impurities (like water or alcohols) as these can terminate the anionic chain.[3]
Q4: How does reaction temperature affect the polymerization of this compound?
Temperature is a critical parameter that significantly influences reaction rate, molecular weight, and the prevalence of side reactions.[3]
-
Low Temperatures: Lowering the temperature generally slows down the polymerization rate.[9] However, in cationic polymerization, it can help to suppress chain transfer and termination reactions, leading to higher molecular weights and narrower molecular weight distributions.[10]
-
High Temperatures: Increasing the temperature accelerates the reaction rate but can also promote undesirable side reactions, such as chain transfer to the monomer or solvent, which can limit the achievable molecular weight and broaden the polydispersity index (PDI).[3][11] Extremely high temperatures may also lead to initiator decomposition.[3]
Troubleshooting Guides
Problem 1: The reaction shows low or no monomer conversion.
This is a common issue that can often be traced back to problems with initiation or the presence of impurities.
Possible Causes & Solutions:
-
Initiator Inactivity: The initiator may have degraded due to improper storage or handling, especially exposure to moisture.[3]
-
Solution: Use a fresh batch of initiator. For cationic polymerization, ensure Lewis or Brønsted acids are handled under strictly anhydrous conditions.[3] For anionic polymerization, ensure initiators are protected from air and moisture.
-
-
Presence of Impurities: Water, alcohols, or other protic impurities in the monomer or solvent can quench the active polymerizing species.[3][12] This is particularly problematic for anionic polymerization but also affects cationic systems.
-
Solution: Purify the monomer by distillation over a suitable drying agent like calcium hydride (CaH₂).[3] Ensure the solvent is rigorously dried before use. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Temperature: The reaction temperature may be too low to provide the necessary activation energy for initiation.[3]
-
Solution: Gradually increase the reaction temperature. Refer to literature for optimal temperature ranges for the specific initiator system being used.
-
Caption: A step-by-step workflow for diagnosing and resolving low or no monomer conversion.
Problem 2: The final polymer has a low molecular weight (Mn) and/or a broad polydispersity index (PDI > 1.5).
Achieving high molecular weight with a narrow PDI indicates a well-controlled "living" polymerization. Low Mn or high PDI suggests that termination or chain transfer reactions are occurring.
Possible Causes & Solutions:
-
Chain Transfer Reactions: This is a common issue where the growing polymer chain terminates by transferring its active center to a monomer, solvent molecule, or an impurity.[3] This terminates one chain and starts another, leading to lower overall molecular weight and a broader distribution.
-
Solution: Lower the reaction temperature to disfavor chain transfer. Re-evaluate the choice of solvent; some solvents are more prone to participating in chain transfer. Ensure the highest purity of monomer and solvent.
-
-
Incorrect Initiator-to-Monomer Ratio: The ratio of initiator to monomer is a primary determinant of the final molecular weight in a living polymerization. An excess of initiator will lead to a larger number of shorter polymer chains.
-
Solution: Carefully calculate and control the stoichiometry. Decrease the amount of initiator relative to the monomer to target a higher molecular weight.
-
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all chains will start growing at the same time. This leads to a broader distribution of chain lengths and a high PDI.
-
Solution: Select an initiator that provides rapid and efficient initiation for this compound under the chosen reaction conditions. Sometimes, adding the initiator quickly to a well-stirred solution can ensure more uniform initiation.
-
Caption: Diagram illustrating the primary causes of low molecular weight and high PDI.
Data Presentation
The following tables present illustrative data on how reaction parameters can influence the outcome of this compound polymerization, based on general principles of ring-opening polymerization.
Table 1: Representative Effect of Cationic Initiator on Polymerization Outcome
| Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| BF₃·OEt₂ (1.0) | 0 | 12 | 95 | 8,500 | 1.6 |
| CF₃SO₃H (1.0) | 0 | 8 | 98 | 9,200 | 1.4 |
| SnCl₄ (1.0) | 0 | 24 | 88 | 7,600 | 1.8 |
Table 2: Representative Effect of Temperature on Cationic Polymerization with CF₃SO₃H
| Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|
| -20 | 24 | 92 | 12,500 | 1.3 |
| 0 | 8 | 98 | 9,200 | 1.4 |
| 25 | 2 | >99 | 6,100 | 1.7 |
Experimental Protocols
Protocol 1: General Procedure for Cationic Ring-Opening Polymerization
This protocol describes a typical experimental setup for the cationic polymerization of this compound.
-
Preparation: All glassware (e.g., Schlenk flask, stirrer bar, syringes) must be rigorously dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.
-
Reagent Purification:
-
This compound (monomer) should be distilled from calcium hydride (CaH₂) under an inert atmosphere.[3]
-
The chosen solvent (e.g., dichloromethane) must be purified using a solvent purification system or by distillation over an appropriate drying agent (e.g., CaH₂).
-
-
Reaction Setup:
-
Assemble the reaction flask under a positive pressure of inert gas.
-
Using a gas-tight syringe, transfer the desired amount of anhydrous solvent into the flask, followed by the purified this compound.
-
Cool the stirred solution to the target reaction temperature (e.g., 0°C) using an ice-water bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator (e.g., CF₃SO₃H) in the anhydrous solvent.
-
Using a syringe, add the required amount of the initiator solution dropwise to the rapidly stirring monomer solution.[3]
-
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-24 hours).[3] The progress can be monitored by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of monomer signals.
-
Termination: Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol (B129727) or an ammonia (B1221849) solution in methanol.[3]
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).[3] Filter the resulting solid.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.[3]
Caption: A typical experimental workflow for cationic ring-opening polymerization.
Protocol 2: General Procedure for Anionic Ring-Opening Polymerization
Anionic polymerization requires even stricter exclusion of air and protic impurities.
-
Preparation: Follow the same rigorous drying procedures for glassware as in the cationic protocol. Schlenk line or glovebox techniques are highly recommended.
-
Reagent Purification: Monomer and solvent must be scrupulously purified and dried as described above.
-
Reaction Setup:
-
Under a high-purity inert atmosphere, add the anhydrous solvent (e.g., THF) and purified monomer to the reaction flask.
-
Cool the solution to the desired temperature.
-
-
Initiation:
-
The initiator (e.g., a solution of potassium tert-butoxide in THF) is added via syringe to the monomer solution. A color change may be observed, indicating the formation of the anionic species.
-
-
Polymerization: Allow the reaction to stir for the required duration. In a living anionic polymerization, the reaction proceeds until all monomer is consumed.
-
Termination: The living anionic chain ends can be deliberately terminated. To obtain a hydroxyl-terminated polymer, a proton source like acidified methanol can be added.[1]
-
Purification & Drying: Follow the same precipitation, filtration, and drying steps as outlined in the cationic polymerization protocol.
References
- 1. askfilo.com [askfilo.com]
- 2. askfilo.com [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pushinechemical.com [pushinechemical.com]
Technical Support Center: Purification of 2,2-Dimethyloxirane Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2,2-dimethyloxirane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include unreacted this compound, the diol byproduct (2-methyl-1,2-propanediol) formed from the hydrolysis of the epoxide, and residual solvents or catalysts used in the reaction.[1] Depending on the reaction conditions, side products from rearrangement or polymerization may also be present.
Q2: My reaction is complete, but I have a mixture of my desired substituted alcohol and the diol byproduct. How can I separate them?
A2: Separation of the desired alcohol from the diol can be achieved through several methods, depending on the scale of your reaction and the physical properties of your product. The most common and effective techniques are fractional distillation and column chromatography. The choice between these methods is often dictated by the boiling point difference between your product and the diol, as well as their polarities.
Q3: How can I minimize the formation of the diol byproduct during my reaction?
A3: The formation of the diol, 2-methyl-1,2-propanediol, is typically due to the presence of water in the reaction mixture, which hydrolyzes the epoxide.[1] To minimize its formation, ensure all your reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.
Q4: Is there a quick way to remove small amounts of unreacted this compound from my product?
A4: Due to its low boiling point (50-51 °C), small amounts of unreacted this compound can often be removed by evaporation under reduced pressure (rotary evaporation), provided your desired product is significantly less volatile.[2] For larger quantities or for more complete removal, fractional distillation is recommended.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your this compound reaction products.
Issue 1: Poor separation of product and diol byproduct by fractional distillation.
-
Question: I am trying to separate my desired alcohol product from the diol byproduct using fractional distillation, but the fractions are still mixed. What can I do?
-
Answer:
-
Check Boiling Points: Ensure there is a sufficient difference in the boiling points of your product and the diol (2-methyl-1,2-propanediol, b.p. ~176 °C).[1] If the boiling points are too close (less than 25-30 °C difference), atmospheric distillation may not be effective.
-
Use a Fractionating Column: For compounds with close boiling points, a simple distillation setup is inadequate. You must use a fractionating column (e.g., Vigreux, Raschig, or metal sponge-packed) to increase the number of theoretical plates and improve separation.
-
Optimize Distillation Rate: A slow and steady distillation rate is crucial for good separation. If you heat the mixture too quickly, both components will vaporize and co-distill. Aim for a rate of 1-2 drops per second for the distillate.
-
Consider Vacuum Distillation: If your product is high-boiling or thermally sensitive, performing the fractional distillation under reduced pressure will lower the boiling points of both compounds, potentially increasing their relative volatility and improving separation.
-
Issue 2: My product is sticking to the column during silica (B1680970) gel chromatography.
-
Question: I am using column chromatography to purify my product, but it is not eluting from the silica gel column, even with a highly polar eluent. What is happening?
-
Answer:
-
Assess Polarity: Your product may be highly polar and is adsorbing too strongly to the acidic silica gel. The diol byproduct is also very polar and can exacerbate this issue.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, a gradient elution from a less polar solvent (e.g., hexane (B92381)/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) may be necessary.
-
Use a Different Stationary Phase: If your compound is basic, it may be irreversibly binding to the acidic silica. Consider using a different stationary phase, such as alumina (B75360) (basic or neutral), or a reverse-phase silica (C18).
-
"Dry Loading" Technique: If your compound is not very soluble in the initial, less polar eluent, it can precipitate at the top of the column. To avoid this, use a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.
-
Issue 3: Emulsion formation during aqueous workup.
-
Question: After quenching my reaction, I am performing an extractive workup, but a persistent emulsion has formed between the organic and aqueous layers. How can I break it?
-
Answer:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separation funnel. The increased ionic strength of the aqueous phase often helps to break emulsions.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separation funnel several times to mix the layers.
-
Patience: Sometimes, simply allowing the separation funnel to stand undisturbed for a period can lead to the separation of the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Water Solubility |
| This compound | C₄H₈O | 72.11 | 50-51[2] | 58 g/L at 20 °C[3][4] |
| 2-Methoxy-2-methyl-1-propanol | C₅H₁₂O₂ | 104.15 | ~130-140 (estimated) | Soluble |
| 1-Methoxy-2-methyl-2-propanol | C₅H₁₂O₂ | 104.15 | 115-116[5] | Soluble in water[6] |
| 2-Methyl-1,2-propanediol | C₄H₁₀O₂ | 90.12 | 176[1] | Soluble[1] |
Experimental Protocols
Protocol 1: General Extractive Workup
This protocol is a general procedure for the initial purification of a this compound reaction mixture to remove water-soluble impurities.
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a beaker of cold water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the quenched mixture to a separation funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and gently mix the layers. Allow the layers to separate.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Dilute aqueous acid (e.g., 1 M HCl) if the reaction was run under basic conditions to neutralize any remaining base.
-
Saturated aqueous sodium bicarbonate if the reaction was run under acidic conditions to neutralize any remaining acid.
-
Saturated aqueous sodium chloride (brine) to remove the bulk of the water from the organic layer.
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating the desired alcohol product from the less volatile diol byproduct on a larger scale.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Add the crude product to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
-
Fraction Collection: Collect the fraction that distills at the boiling point of your desired product. Monitor the temperature closely; a sharp increase in temperature indicates that the higher-boiling component (the diol) is beginning to distill. Change the receiving flask at this point.
-
Vacuum Distillation (Optional): For high-boiling products, connect the apparatus to a vacuum pump to perform the distillation at a reduced pressure. This will lower the boiling points of the components.
Protocol 3: Purification by Column Chromatography
This method is ideal for small-scale purifications and for separating compounds with similar boiling points but different polarities.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity, determined by thin-layer chromatography (TLC) analysis. A mixture of hexane and ethyl acetate (B1210297) is a common starting point.
-
Gradient Elution (Optional): If the separation is difficult, a gradient elution can be employed, where the polarity of the eluent is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
References
- 1. 2-Methylpropane-1,2-diol [chembk.com]
- 2. 1,2-环氧-2-甲基丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Showing Compound this compound (FDB012831) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0034431) [hmdb.ca]
- 5. 1-Methoxy-2-methyl-2-propanol = 99 3587-64-2 [sigmaaldrich.com]
- 6. 1-methoxy-2-methyl-2-propanol, 3587-64-2 [thegoodscentscompany.com]
Technical Support Center: Catalyst Deactivation in 2,2-Dimethyloxirane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 2,2-dimethyloxirane.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common catalyst deactivation problems in a question-and-answer format.
Issue 1: Reaction Fails to Initiate or Proceeds at an Extremely Slow Rate
Question: My polymerization of this compound is not starting, or the conversion rate is negligible. What are the potential causes and how can I troubleshoot this?
Answer: Failure to initiate is a common issue that can often be traced back to catalyst inactivity or the presence of inhibitors. Here is a step-by-step guide to diagnose the problem:
Potential Causes & Solutions
| Potential Cause | Description | Suggested Actions |
| Catalyst Poisoning | Impurities in the monomer, solvent, or reaction atmosphere can poison the catalyst. Water is a well-known inhibitor for many catalytic systems used in epoxide polymerization. Other potential poisons include sulfur, nitrogen, and phosphorus compounds.[1] | - Purify Reagents: Ensure all starting materials, including the this compound monomer and solvent, are rigorously purified and dried before use. Distillation over a suitable drying agent like calcium hydride (CaH₂) is recommended for the monomer.[2] - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. |
| Inactive Catalyst | The catalyst may have degraded during storage or may not have been properly activated. | - Verify Catalyst Activity: If possible, test the catalyst with a reliable, well-established reaction to confirm its activity. - Fresh Catalyst: Use a freshly opened or newly synthesized batch of the catalyst. |
| Incorrect Initiator/Catalyst System | The chosen initiator or catalyst may not be suitable for the polymerization of this compound under the selected reaction conditions. | - Consult Literature: Review the literature for catalyst systems proven to be effective for the ring-opening polymerization of this compound or similar epoxides. Common catalysts include Lewis acids (e.g., BF₃·OEt₂) and organoaluminum compounds.[2] |
| Low Reaction Temperature | The reaction temperature may be too low to overcome the activation energy barrier for initiation. | - Optimize Temperature: Gradually increase the reaction temperature in small increments to find the optimal initiation temperature. Be cautious, as excessively high temperatures can lead to side reactions.[2] |
Issue 2: Gradual Decrease in Reaction Rate and Incomplete Conversion
Question: My reaction starts as expected, but the rate slows down over time and the reaction stalls before reaching full conversion. What is happening and what can I do?
Answer: A gradual loss of catalytic activity during the reaction is a clear indicator of catalyst deactivation. The primary causes are typically fouling of the catalyst surface or slow poisoning.
Potential Causes & Solutions
| Potential Cause | Description | Suggested Actions |
| Catalyst Fouling (Coking) | Deposition of carbonaceous materials (coke) or high molecular weight polymer byproducts on the catalyst surface can block active sites.[3] This is particularly common with solid acid catalysts. | - Modify Reaction Conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation. - Catalyst Regeneration: For heterogeneous catalysts, a regeneration step, such as calcination in air to burn off coke, may be possible.[3] |
| Slow Poisoning | Trace impurities in the feed that are not immediately detrimental can slowly accumulate on the catalyst's active sites, leading to a gradual decline in activity. | - Feedstock Purification: Implement a more rigorous purification of the monomer and solvent to remove trace inhibitors. |
| Thermal Degradation | At elevated temperatures, the catalyst may undergo structural changes, such as sintering of metal particles or degradation of the support, leading to a loss of active surface area. | - Operate at Milder Conditions: If possible, lower the reaction temperature to minimize thermal stress on the catalyst. |
| Product Inhibition | The polymeric product itself may coordinate to the catalytic active sites, inhibiting further monomer conversion. | - Catalyst Design: Consider using a catalyst that has a lower affinity for the polymer product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound reactions and their typical deactivation mechanisms?
A1: The most common catalysts for the ring-opening polymerization of this compound are cationic and anionic initiators.
-
Cationic Catalysts (Lewis Acids): Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are frequently used.[2] Their primary deactivation mechanism is poisoning , especially by water, alcohols, or other nucleophilic impurities that can neutralize the cationic active centers.
-
Anionic Catalysts: Strong bases such as alkoxides or organometallic compounds can initiate the anionic polymerization of epoxides. Deactivation often occurs through reaction with protic impurities (e.g., water, alcohols) which terminate the growing polymer chains.
-
Coordination Catalysts (e.g., Aluminum Porphyrin Systems): These catalysts can offer better control over the polymerization. However, they can be sensitive to moisture and other coordinating species that can compete with the epoxide for binding to the metal center.
Q2: How can I tell if my catalyst is being poisoned or if it's deactivating due to fouling?
A2: While both lead to a loss in activity, the rate of deactivation can provide clues.
-
Poisoning often leads to a rapid and significant drop in activity, especially if a potent poison is introduced.
-
Fouling by coke or polymer buildup is typically a more gradual process, resulting in a slower decline in the reaction rate over time.
Characterization of the spent catalyst can provide a definitive answer. Techniques like Temperature Programmed Oxidation (TPO) can quantify coke deposits, while spectroscopic methods can identify adsorbed poison species.
Q3: Is it possible to regenerate a deactivated catalyst used for this compound polymerization?
A3: Catalyst regeneration is highly dependent on the type of catalyst and the deactivation mechanism.
-
Heterogeneous Catalysts: For solid catalysts deactivated by coking, regeneration by calcination in a controlled atmosphere to burn off the carbonaceous deposits is often feasible.[3] A patent for regenerating heterogeneous titanium-containing silicon oxide epoxidation catalysts involves washing with a solvent and an acid solution, followed by impregnation with a titanium-containing agent and calcination.[1]
-
Homogeneous Catalysts: Regeneration of homogeneous catalysts is generally more challenging. If deactivation is due to a reversible inhibitor, it might be possible to remove it. However, if the catalyst has undergone irreversible decomposition, it typically cannot be regenerated and must be replaced.
Q4: Can the polymer product itself cause catalyst deactivation?
A4: Yes, this is a form of product inhibition. The ether linkages in the growing poly(this compound) chain can act as Lewis bases and coordinate to the active sites of Lewis acid catalysts. This can compete with the monomer for access to the catalyst, thereby slowing down the polymerization rate.
Quantitative Data
While specific quantitative data for the deactivation of catalysts in this compound reactions is not extensively available in the public domain, the following tables provide representative data for similar epoxide polymerization systems, illustrating the impact of common deactivation factors.
Table 1: Effect of Water on Catalyst Activity in Propylene Oxide Polymerization
| Catalyst System | Water Content (ppm) | Initial Turnover Frequency (TOF, h⁻¹) | TOF after 1h |
| (Salen)Co(III)OAc | < 10 | 500 | 480 |
| (Salen)Co(III)OAc | 50 | 350 | 200 |
| (Salen)Co(III)OAc | 100 | 150 | 50 |
Data is illustrative and based on general trends observed for epoxide polymerizations.
Table 2: Catalyst Recycling Efficiency in Epoxide Polymerization
| Catalyst | Cycle 1 Conversion (%) | Cycle 2 Conversion (%) | Cycle 3 Conversion (%) |
| Heterogeneous Zn-Co DMC | 98 | 95 | 92 |
| Supported Mo(VI) Complex | 95 | 93 | 89 |
Data is representative of typical performance for robust heterogeneous catalysts.
Experimental Protocols
Protocol 1: General Procedure for Cationic Polymerization of this compound
This protocol outlines a typical experimental setup for the cationic ring-opening polymerization of this compound.
-
Preparation: All glassware should be flame-dried under vacuum and backfilled with a dry, inert gas (e.g., argon).
-
Reagents:
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene), purified and dried.
-
This compound, freshly distilled over CaH₂.
-
Lewis acid initiator (e.g., BF₃·OEt₂), handled under an inert atmosphere.
-
-
Reaction Setup:
-
In a Schlenk flask, add the anhydrous solvent and the desired amount of this compound via syringe.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
-
Initiation:
-
Slowly add the Lewis acid initiator dropwise to the stirring monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. Monitor the progress by taking aliquots and analyzing them (e.g., by ¹H NMR to observe the disappearance of monomer signals).
-
-
Termination:
-
Quench the polymerization by adding a small amount of a terminating agent, such as methanol (B129727) or a solution of ammonia (B1221849) in methanol.[2]
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and wash it several times with the non-solvent.
-
-
Drying:
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Protocol 2: General Protocol for the Regeneration of a Coked Solid Acid Catalyst
This protocol describes a general procedure for the regeneration of a solid acid catalyst that has been deactivated by coke formation.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the catalyst with a suitable solvent (e.g., toluene (B28343) or dichloromethane) to remove any adsorbed organic residues.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the washing solvent.
-
Calcination (Coke Removal):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of dry air or a mixture of an inert gas (e.g., nitrogen) and a small percentage of oxygen.
-
Gradually increase the temperature to the desired calcination temperature (typically 400-550 °C) and hold for several hours until the coke is completely combusted. The exact temperature and duration will depend on the nature of the catalyst and the amount of coke.
-
-
Cooling and Storage: Cool the regenerated catalyst to room temperature under a flow of dry, inert gas and store it in a desiccator.
Visualizations
Caption: Common pathways for catalyst deactivation.
Caption: Troubleshooting workflow for polymerization issues.
References
Preventing unwanted polymerization of 2,2-Dimethyloxirane
Welcome to the Technical Support Center for 2,2-Dimethyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted polymerization and to offer troubleshooting support for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound, also known as isobutylene (B52900) oxide, is a cyclic ether. Its three-membered ring structure, an epoxide, is highly strained. This ring strain is the primary driving force for ring-opening polymerization, a process that can be initiated by both cationic and anionic species.[1]
Q2: What are the primary mechanisms of unwanted polymerization of this compound?
Unwanted polymerization of this compound typically proceeds through two main pathways:
-
Cationic Polymerization: This is often initiated by acidic impurities, such as traces of strong acids (e.g., HCl) or Lewis acids (e.g., BF₃).[1] The initiator protonates the oxygen of the oxirane ring, creating a reactive cationic center that propagates the polymerization chain.
-
Anionic Polymerization: This can be triggered by strong bases, such as sodium hydride or other anionic species.[1] The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a propagating alkoxide.
Q3: What types of inhibitors are used to prevent the polymerization of this compound?
While specific inhibitors for this compound are not always detailed in publicly available literature, common inhibitors for epoxides and other reactive monomers include:
-
Phenolic Compounds: Such as hydroquinone (B1673460) (HQ) and monomethyl ether hydroquinone (MEHQ). These act as radical scavengers, which is particularly effective in preventing free-radical polymerization, a potential side reaction.
-
Amines: Certain aromatic amines can also act as polymerization inhibitors.
-
Nitroxide Stable Radicals: Compounds like TEMPO are highly effective radical scavengers.
It is crucial to consult the manufacturer's Certificate of Analysis for information on the specific inhibitor and its concentration in the supplied product.
Q4: How should this compound be stored to minimize polymerization?
Proper storage is critical. The following conditions are recommended to enhance the shelf life of this compound:
-
Temperature: Store in a cool, dry place. For highly reactive monomers, storage at 2-8°C is often recommended to reduce the rate of spontaneous polymerization.
-
Light: Protect from light by storing in an opaque or amber-colored container. UV light can initiate polymerization.
-
Atmosphere: For inhibitors like MEHQ, a small amount of oxygen is required for them to function effectively. Therefore, storing under a completely inert atmosphere (e.g., pure nitrogen or argon) may render the inhibitor ineffective. Always check the supplier's recommendation.
-
Container: Store in the original, tightly sealed container to prevent contamination from atmospheric moisture and other impurities.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Increased Viscosity or Presence of Solids | Unwanted polymerization has occurred. | Immediate Action: If the container is warm, carefully move it to a well-ventilated fume hood away from other chemicals. Do not attempt to heat the container. Purification: If the material is mostly liquid, the monomer can be purified by vacuum distillation to separate it from the polymer. |
| Reaction Fails to Initiate or Proceeds Slowly | Inhibitor present in the monomer is quenching the reaction. | The inhibitor needs to be removed prior to use. See the experimental protocols section for methods of inhibitor removal. |
| Inactive initiator or catalyst. | Ensure the initiator or catalyst is fresh and has been stored under the correct conditions (e.g., anhydrous conditions for many cationic and anionic initiators). | |
| Presence of impurities (e.g., water). | Water and other protic impurities can terminate both cationic and anionic polymerizations. Ensure all reagents and glassware are thoroughly dried. | |
| Low Polymer Molecular Weight and/or Broad Polydispersity | Chain transfer reactions to monomer, solvent, or impurities. | Purify the monomer and solvent before use. Optimize the reaction temperature, as higher temperatures can sometimes promote chain transfer. |
| Incorrect initiator concentration. | Titrate the initiator if its activity is uncertain and adjust the concentration accordingly. |
Quantitative Data Summary
Specific quantitative data for the storage and inhibition of this compound is not extensively available in public literature. Always refer to the supplier's specific product information sheet for the most accurate data. The following table provides general guidance and known physical properties.
| Parameter | Value/Recommendation | Notes |
| Boiling Point | 50-51 °C | At atmospheric pressure. This is a key parameter for purification by distillation. |
| Storage Temperature | 2-8 °C (Recommended) | General recommendation for reactive monomers to slow down potential polymerization. |
| Inhibitor Type | Phenolic inhibitors (e.g., MEHQ, Hydroquinone) are common for similar monomers. | Consult the supplier's Certificate of Analysis for the specific inhibitor used. |
| Inhibitor Concentration | Typically 100-1000 ppm for reactive monomers. | The exact concentration for this compound should be obtained from the supplier. |
| Shelf Life | Varies significantly with storage conditions and inhibitor concentration. | Sigma-Aldrich does not provide a specific shelf life without a retest date on the Certificate of Analysis. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors by Vacuum Distillation
This method is suitable for separating the volatile this compound monomer from non-volatile phenolic inhibitors and any polymer that may have formed.
Materials:
-
This compound containing inhibitor
-
Round-bottom flask
-
Short-path distillation head with condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon) source
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin gently heating the flask using the heating mantle. The boiling point of this compound will be significantly lower under vacuum.
-
Distillation: Collect the distilled this compound in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.
-
Completion: Stop the distillation when the majority of the monomer has been collected, leaving the inhibitor and any polymer residue in the distillation flask.
-
Storage: Store the purified, inhibitor-free monomer under an inert atmosphere at a low temperature (2-8°C) and use it promptly.
Protocol 2: Removal of Phenolic Inhibitors by Alkaline Wash
This protocol is for removing acidic phenolic inhibitors by converting them to their water-soluble salts.
Materials:
-
This compound containing inhibitor
-
Separatory funnel
-
5% aqueous sodium hydroxide (B78521) (NaOH) solution (chilled)
-
Saturated sodium chloride (brine) solution (chilled)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Extraction: Place the this compound in a separatory funnel and add an equal volume of chilled 5% NaOH solution.
-
Washing: Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this washing step two more times.
-
Brine Wash: Wash the organic layer with an equal volume of chilled brine solution to remove any remaining aqueous base. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the dried organic layer to remove the drying agent.
-
Solvent Removal (if applicable): If a solvent was used, remove it using a rotary evaporator.
-
Storage: Store the purified monomer under an inert atmosphere at a low temperature (2-8°C) and use it promptly.
Visualizations
Caption: Unwanted polymerization pathways for this compound.
Caption: Troubleshooting workflow for observed polymerization.
Caption: Experimental workflow for inhibitor removal.
References
Troubleshooting low yields in 2,2-Dimethyloxirane synthesis
Welcome to the technical support center for the synthesis of 2,2-dimethyloxirane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing targeted solutions to improve experimental outcomes.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to side reactions and suboptimal reaction conditions. The most common issue is the opening of the epoxide ring to form byproducts.
-
Epoxide Ring-Opening: The high ring strain of the oxirane makes it susceptible to nucleophilic attack, especially under acidic or basic conditions.[1][2] The primary byproduct is often a diol (2-methyl-1,2-propanediol) formed by hydrolysis if water is present. In alcohol solvents like methanol, ether-alcohols (e.g., 2-methoxy-2-methyl-1-propanol) can be major byproducts.[3]
-
Suboptimal Temperature: Temperature plays a critical role. For the epoxidation of isobutene with hydrogen peroxide and a TS-1 catalyst, the highest yield of this compound is achieved at lower temperatures (e.g., 15°C). As the temperature increases, the formation of byproducts like 2-methoxy-2-methyl-1-propanol becomes more significant, thus reducing the epoxide yield.[3]
-
Improper Reagent Purity or Stoichiometry: The purity of the starting materials, particularly the oxidizing agent, is crucial. For instance, m-CPBA is often sold at ~77% purity, with the remainder being 3-chlorobenzoic acid, which can affect the reaction. The molar ratio of the oxidizing agent to the alkene is also a key parameter to optimize.
-
Inefficient Quenching and Work-up: Residual oxidizing agents or acidic/basic conditions during work-up can promote the degradation of the epoxide product.
Q2: I'm observing a significant amount of a diol byproduct in my reaction mixture. How can I prevent its formation?
A2: The formation of 2-methyl-1,2-propanediol is a common issue arising from the hydrolysis of the epoxide ring. Here’s how to minimize it:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Even trace amounts of water can lead to diol formation, particularly if acidic or basic conditions are present.
-
Buffered Conditions: When using peroxyacids like m-CPBA, which produce a carboxylic acid byproduct, it is beneficial to buffer the reaction mixture. Adding a mild base like sodium bicarbonate (NaHCO₃) can help neutralize the acid and prevent acid-catalyzed ring opening.
-
Controlled Temperature: As mentioned, lower temperatures generally favor the desired epoxidation reaction over the hydrolysis side reaction.
-
Careful Work-up: During the work-up, avoid prolonged exposure to aqueous acidic or basic solutions. A rapid and efficient extraction process is recommended. Washing with a saturated sodium bicarbonate solution can help neutralize acidic byproducts.[4]
Q3: My purification by column chromatography is resulting in product loss. What are the best practices for purifying this compound?
A3: this compound can be sensitive to silica (B1680970) gel chromatography, which can cause ring-opening due to the acidic nature of standard silica gel.
-
Distillation: As this compound is a volatile liquid with a boiling point of approximately 50-52°C, distillation is the preferred method of purification.[5] This avoids contact with acidic surfaces.
-
Neutralized Silica Gel: If chromatography is necessary, consider using deactivated or neutral silica gel. This can be prepared by washing the silica gel with a solution of a base (e.g., triethylamine (B128534) in the eluent) and then with the eluent alone before packing the column.
-
Alternative Adsorbents: Florisil or alumina (B75360) may be less acidic alternatives to silica gel for the purification of sensitive epoxides.
Q4: What is the optimal temperature for the epoxidation of 2-methylpropene (isobutylene)?
A4: The optimal temperature depends on the specific method used. For the epoxidation of isobutylene (B52900) with hydrogen peroxide over a TS-1 catalyst in methanol, a lower temperature of 15°C provides the highest yield of this compound.[3] As the temperature is increased to 40°C, the yield of the epoxide decreases significantly, while the formation of the ring-opened product, 2-methoxy-2-methyl-1-propanol, increases.[3]
Data Presentation
The following table summarizes the effect of temperature on the yield of this compound and the primary byproduct in the epoxidation of isobutene with H₂O₂ over a TS-1 catalyst in methanol.
| Temperature (°C) | This compound Yield (%) | 2-Methoxy-2-methyl-1-propanol Yield (%) |
| 15 | Highest | Lowest |
| 25 | Decreased | Increased |
| 40 | Lowest | Highest (around 30%) |
Data extracted from a study on the epoxidation of isobutene over a TS-1 catalyst.[3]
Experimental Protocols
Protocol 1: Epoxidation of 2-Methylpropene using m-CPBA
This protocol describes a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
2-Methylpropene (isobutylene)
-
m-CPBA (meta-chloroperoxybenzoic acid, ~77%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 2-methylpropene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 2-methylpropene over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC or GC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture back to 0°C.
-
Quenching: Slowly add a 10% aqueous solution of sodium sulfite to quench any excess m-CPBA. Stir for 15-20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove 3-chlorobenzoic acid) and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation at low temperature and pressure.
-
Purification: Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis of this compound via a Halohydrin Intermediate
This two-step protocol involves the formation of a halohydrin followed by an intramolecular Williamson ether synthesis.
Step 1: Halohydrin Formation
-
In a suitable reactor, bubble 2-methylpropene gas through a stirred solution of water containing a halogen source (e.g., N-bromosuccinimide or chlorine gas). Maintain the temperature at 0-10°C.
-
The reaction progress can be monitored by the disappearance of the halogen color.
-
Once the reaction is complete, extract the halohydrin product (e.g., 1-bromo-2-methyl-2-propanol) with a suitable organic solvent like diethyl ether.
Step 2: Epoxide Formation
-
Dissolve the crude halohydrin in a suitable solvent.
-
Add a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the solution. This will deprotonate the hydroxyl group.[6]
-
The resulting alkoxide will undergo an intramolecular Sₙ2 reaction, displacing the halide to form the this compound ring.[6]
-
The product can then be isolated by extraction and purified by distillation.
Visualizations
Caption: Workflow for this compound synthesis using m-CPBA.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
Technical Support Center: Industrial Production of 2,2-Dimethyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,2-Dimethyloxirane (also known as isobutylene (B52900) oxide) production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for the synthesis of this compound?
A1: The predominant industrial route for producing this compound is the catalytic epoxidation of isobutylene. This process typically utilizes an organic hydroperoxide, such as tert-butyl hydroperoxide (TBHP), as the oxidizing agent in the presence of a transition metal catalyst. Molybdenum-based catalysts are frequently employed for this reaction. Another method involves the use of hydrogen peroxide with a titanium silicate (B1173343) catalyst, a process that is considered more environmentally friendly.
Q2: What are the primary safety concerns when handling this compound and its precursors at an industrial scale?
A2: this compound is a highly flammable and volatile liquid that can form explosive mixtures with air. Vapors are heavier than air and can accumulate in low-lying areas. It is also corrosive and can cause severe skin burns and eye damage. The common precursor, tert-butyl hydroperoxide (TBHP), is a strong oxidizing agent and can be thermally unstable, posing a fire and explosion hazard, especially at elevated temperatures. Therefore, strict adherence to safety protocols, including proper grounding of equipment to prevent static discharge, use of personal protective equipment (PPE), and adequate ventilation, is crucial.
Q3: What are the major byproducts formed during the industrial synthesis of this compound?
A3: During the epoxidation of isobutylene, several byproducts can form, impacting the purity of the final product. Common byproducts include tert-butyl alcohol (TBA) from the reduction of the hydroperoxide, as well as ring-opening products of the epoxide. These can include glycols (from reaction with water) and glycol ethers (from reaction with alcohols if present as solvents). Aldehydes and ketones can also be present as impurities.
Q4: How is this compound typically purified at an industrial scale?
A4: Due to the presence of close-boiling impurities and the formation of azeotropes, simple distillation is often insufficient for achieving high purity this compound. Extractive distillation is a common industrial purification method. This involves the use of a solvent that alters the relative volatilities of the components, facilitating the separation of the epoxide from impurities like water, alcohols, and aldehydes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Isobutylene | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the feed or fouled by carbonaceous deposits. 2. Insufficient Reaction Temperature: The reaction temperature may be too low to achieve the desired conversion rate. 3. Poor Mixing: Inefficient mixing can lead to localized temperature and concentration gradients, reducing overall reaction efficiency. | 1. Catalyst Regeneration/Replacement: Implement a catalyst regeneration cycle or replace the catalyst. Ensure feedstock purity to prevent poisoning. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for side reactions. 3. Improve Agitation: Increase the agitator speed or consider a different reactor design to enhance mixing. |
| Low Selectivity to this compound | 1. High Reaction Temperature: Elevated temperatures can promote the formation of byproducts through thermal decomposition or side reactions. 2. Presence of Water or Other Nucleophiles: Water or alcohols in the reaction mixture can lead to the formation of glycols and glycol ethers. 3. Incorrect Catalyst or Catalyst Loading: The choice of catalyst and its concentration are crucial for selectivity. | 1. Lower Reaction Temperature: Reduce the reaction temperature to favor the desired epoxidation reaction. 2. Use Dry Reactants and Solvents: Ensure that all reactants and the solvent are thoroughly dried before use. 3. Catalyst Screening and Optimization: Screen different catalysts and optimize the catalyst loading to maximize selectivity. |
| Difficulties in Product Purification | 1. Formation of Azeotropes: this compound can form azeotropes with water and other impurities, making separation by simple distillation difficult. 2. Close Boiling Points of Product and Impurities: Some byproducts may have boiling points very close to that of the desired product. 3. Thermal Instability of the Product: this compound can undergo thermal decomposition at elevated distillation temperatures. | 1. Implement Extractive Distillation: Use a suitable solvent in an extractive distillation column to break the azeotropes. 2. Optimize Distillation Column: Increase the number of theoretical plates in the distillation column to improve separation efficiency. 3. Use Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation. |
| Pressure Buildup in the Reactor | 1. Runaway Reaction: The epoxidation reaction is exothermic, and poor temperature control can lead to a rapid increase in temperature and pressure. 2. Decomposition of Hydroperoxide: The organic hydroperoxide (e.g., TBHP) can decompose, releasing gases and increasing pressure. 3. Blocked Vent Line: The reactor's vent line may be obstructed. | 1. Improve Cooling System: Ensure the reactor's cooling system is functioning efficiently. Consider an emergency cooling system. 2. Monitor Reactant Addition Rate: Control the feed rate of the hydroperoxide to manage the rate of heat generation. 3. Inspect and Clear Vent Line: Regularly inspect and maintain the reactor's pressure relief system. |
Data Presentation
Table 1: Comparison of Laboratory-Scale vs. Industrial-Scale Production Parameters for Isobutylene Epoxidation
| Parameter | Laboratory-Scale | Industrial-Scale | Key Scale-up Considerations |
| Reactant Purity (Isobutylene) | >99.9% | 95-99% | Higher impurity levels in industrial feedstocks can lead to catalyst poisoning and byproduct formation. |
| Catalyst | Homogeneous (e.g., Mo(CO)₆) or Heterogeneous (e.g., Ti-MWW) | Heterogeneous (e.g., supported Mo or Ti catalysts) | Heterogeneous catalysts are preferred for ease of separation and reuse. Catalyst lifetime and regeneration are critical. |
| Temperature | 60-80°C | 90-120°C | Heat removal is a major challenge at scale due to the exothermic nature of the reaction. |
| Pressure | Atmospheric to slightly elevated | 10-40 bar | Higher pressure is used to maintain reactants in the liquid phase and increase reaction rates. |
| Reaction Time | 2-8 hours | 1-4 hours (in continuous reactors) | Continuous processing is favored for better control and higher throughput. |
| Yield | 85-95% | 80-90% | Yields can be lower at scale due to challenges in maintaining optimal conditions. |
| Selectivity | >95% | ~90% | Side reactions become more significant at higher temperatures and with less pure reactants. |
| Purification Method | Distillation, Chromatography | Extractive Distillation | Efficiently removing a complex mixture of byproducts requires more advanced separation techniques. |
Experimental Protocols
1. Industrial-Scale Synthesis of this compound via Catalytic Epoxidation of Isobutylene
-
Objective: To produce this compound in high yield and purity through the liquid-phase epoxidation of isobutylene with tert-butyl hydroperoxide (TBHP) using a heterogeneous molybdenum-based catalyst.
-
Materials:
-
Isobutylene (industrial grade, >95%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Heterogeneous Molybdenum Catalyst (e.g., MoO₃ on a silica (B1680970) support)
-
Solvent (e.g., tert-butanol)
-
-
Equipment:
-
High-pressure stainless steel reactor with internal cooling coils and a mechanical agitator
-
Feed pumps for isobutylene and TBHP
-
Catalyst bed (for fixed-bed reactor configuration)
-
Downstream separation and purification units (distillation columns)
-
-
Procedure:
-
The reactor is charged with the solvent and the heterogeneous catalyst.
-
The reactor is pressurized with an inert gas (e.g., nitrogen) and heated to the reaction temperature (e.g., 100-120°C).
-
Isobutylene and TBHP are continuously fed into the reactor at a controlled rate to maintain the desired molar ratio and manage the exothermic reaction.
-
The reaction mixture is continuously withdrawn from the reactor and sent to a separation unit to remove unreacted isobutylene and the catalyst (if in a slurry).
-
The crude product stream is then fed to a series of distillation columns for purification, including an extractive distillation step to remove water and other polar impurities.
-
The purified this compound is collected and stored under a nitrogen blanket.
-
2. Purification of this compound by Extractive Distillation
-
Objective: To remove water and other close-boiling impurities from crude this compound.
-
Materials:
-
Crude this compound
-
Extractive Solvent (e.g., a C8-C10 hydrocarbon like n-octane)
-
-
Equipment:
-
Extractive distillation column with a reboiler and condenser
-
Solvent recovery column
-
-
Procedure:
-
The crude this compound is fed into the middle of the extractive distillation column.
-
The extractive solvent is fed into the upper section of the column.
-
The solvent flows down the column, altering the relative volatilities of the components, causing the impurities (like water) to move up the column.
-
The overhead vapor, enriched in impurities, is condensed and removed.
-
The bottoms product, a mixture of purified this compound and the extractive solvent, is sent to a solvent recovery column.
-
In the recovery column, the lower-boiling this compound is separated as the overhead product, and the higher-boiling solvent is recovered from the bottom and recycled back to the extractive distillation column.
-
Visualizations
Caption: Industrial synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Handling and storage protocols for 2,2-Dimethyloxirane to avoid degradation
Technical Support Center: 2,2-Dimethyloxirane
This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of this compound to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition. The storage area should be locked up or only accessible to authorized personnel.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound, a strained cyclic ether (epoxide), are ring-opening reactions. These can be initiated by:
-
Acidic Conditions: Protons can catalyze the opening of the epoxide ring, making it susceptible to attack by nucleophiles.
-
Basic Conditions: Strong bases can also open the ring via nucleophilic attack.
-
Polymerization: Both cationic and anionic mechanisms can lead to the polymerization of this compound, especially in the presence of acidic or basic initiators.
Q3: How can I visually inspect my this compound for signs of degradation?
A3: Visually inspect the sample for any changes in color, clarity, or viscosity. The presence of solid precipitates or a noticeable increase in viscosity may indicate that polymerization has occurred. However, many degradation products may be soluble and not visually apparent. Therefore, analytical testing is recommended if you suspect degradation.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear impervious, flame-retardant protective clothing and gloves.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. All handling should be conducted in a well-ventilated area or under a chemical fume hood.
Q5: My reaction with this compound is not proceeding as expected. What could be the issue?
A5: If your reaction is failing, consider the following:
-
Purity of the Epoxide: The starting material may have degraded. Verify its purity using an appropriate analytical method like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Presence of Water: Moisture can act as a nucleophile in acid-catalyzed ring-opening, leading to the formation of diols and other side products. Ensure all your reagents and glassware are dry.
-
Incompatible Reagents: Ensure that your reaction conditions are not inadvertently introducing acidic or basic species that could catalyze the degradation of the epoxide.
Q6: Can I store this compound in a refrigerator?
A6: While refrigeration can slow down degradation processes for many chemicals, for some epoxides, it can promote crystallization. It is best to store it in a cool, well-ventilated place as recommended by the supplier's safety data sheet (SDS).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| CAS Number | 558-30-5 | |
| Molecular Formula | C₄H₈O | |
| Molecular Weight | 72.11 g/mol | |
| Boiling Point | 50-51 °C | |
| Density | 0.812 g/mL at 25 °C | |
| Flash Point | -32.5 °C | |
| Storage Class | Flammable liquids | |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a standard method for determining the purity of a this compound sample.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) at a concentration of approximately 1 mg/mL.
-
Create a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.
-
-
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
The presence of new peaks or a decrease in the main peak area compared to a reference sample indicates degradation.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This protocol can be used to detect the formation of common degradation products.
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for quantitative analysis if needed.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
-
Spectral Interpretation:
-
This compound: Expect characteristic peaks for the methyl groups and the methylene (B1212753) protons of the epoxide ring.
-
Degradation Products:
-
Polymerization: The appearance of broad signals in the aliphatic region may indicate polymer formation.
-
Diol Formation (from reaction with water): Look for new signals corresponding to hydroxyl (-OH) protons and the protons of the resulting diol structure (2-methyl-1,2-propanediol).
-
-
Visualizations
Caption: Troubleshooting logic for suspected degradation.
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
Technical Support Center: Analytical Methods for Detecting Impurities in 2,2-Dimethyloxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2,2-Dimethyloxirane.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: Impurities in this compound can originate from its synthesis, degradation, or storage. While specific impurities depend on the manufacturing process, they can be broadly categorized as:
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products.[1] Given that this compound is an epoxide, potential degradation products could include diols formed from hydrolysis.
-
Inorganic Impurities: These may include reagents, catalysts, and metallic or non-metallic elements from the manufacturing process or equipment.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process may remain in the final product.[1][2]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: The choice of analytical technique depends on the nature of the impurities. For a volatile compound like this compound, the following methods are highly effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for separating and identifying volatile and semi-volatile impurities.[2] Gas chromatography offers high-resolution separation, while mass spectrometry provides molecular weight information and structural details for identification.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or Mass Spectrometry (MS) detectors, is suitable for analyzing non-volatile or thermally unstable impurities, such as degradation products.[2][3] For compounds lacking a UV chromophore, derivatization may be necessary.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of unknown impurities that have been isolated.[2]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying elemental impurities.[1]
Q3: How can I approach the identification of an unknown impurity?
A3: Identifying an unknown impurity typically involves a combination of chromatographic and spectroscopic techniques. A general workflow is to first separate the impurity from the main compound and other components, followed by structural analysis. Techniques like LC-MS are invaluable as they can provide both retention time and mass-to-charge ratio information in a single analysis.[5] For definitive structural confirmation, techniques like NMR are often required.[5]
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,2-Dimethyloxirane and 2-Methyloxirane in Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds that are prevalent in pharmaceuticals and other complex molecules. The substitution pattern on the epoxide ring critically dictates its reactivity and the regiochemical outcome of the reaction. This guide provides an objective comparison of the reactivity of 2,2-dimethyloxirane and 2-methyloxirane, two structurally related epoxides, in both acid- and base-catalyzed ring-opening reactions. The information presented is supported by established mechanistic principles and experimental observations.
Core Principles of Reactivity: Steric and Electronic Effects
The reactivity of unsymmetrical epoxides like this compound and 2-methyloxirane is governed by a balance of steric and electronic factors. Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[1] In contrast, under acidic conditions, the reaction mechanism has significant SN1 character. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the carbon atom that can better stabilize a developing positive charge.
Base-Catalyzed Ring-Opening: A Comparison
In the presence of a strong nucleophile and in the absence of an acid catalyst, the ring-opening of both this compound and 2-methyloxirane proceeds via an SN2 mechanism. The primary determinant for the site of nucleophilic attack is steric hindrance.
This compound: The C2 carbon is a quaternary center, making it significantly more sterically hindered than the primary C3 carbon. Consequently, nucleophilic attack occurs exclusively at the C3 position.
2-Methyloxirane: The C2 carbon is a secondary center, while the C3 carbon is primary. The primary carbon is less sterically encumbered, and therefore, it is the preferred site of nucleophilic attack.
| Epoxide | Nucleophile/Base | Major Product | Minor Product |
| This compound | NaOCH₃ in CH₃OH | 1-methoxy-2-methyl-2-propanol | Not observed |
| 2-Methyloxirane | NaOCH₃ in CH₃OH | 1-methoxy-2-propanol | 2-methoxy-1-propanol |
Table 1. Regioselectivity of Base-Catalyzed Ring-Opening of this compound and 2-Methyloxirane with Sodium Methoxide (B1231860).
Acid-Catalyzed Ring-Opening: A Comparison
Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. The C-O bonds are weakened, and the transition state has significant carbocationic character. The nucleophile then attacks the carbon atom that can best stabilize the partial positive charge.
This compound: The C2 carbon is tertiary, and a tertiary carbocation is significantly more stable than a primary carbocation. Therefore, nucleophilic attack occurs preferentially at the C2 position.
2-Methyloxirane: The C2 carbon is secondary, which can stabilize a positive charge more effectively than the primary C3 carbon. Thus, the nucleophile preferentially attacks the C2 carbon. However, the difference in stability between a secondary and a primary carbocation is less pronounced than that between a tertiary and a primary one, which can sometimes lead to a mixture of products.
| Epoxide | Acid/Nucleophile | Major Product | Minor Product |
| This compound | H₂SO₄ / CH₃OH | 2-methoxy-2-methyl-1-propanol | 1-methoxy-2-methyl-2-propanol |
| 2-Methyloxirane | H₂SO₄ / CH₃OH | 2-methoxy-1-propanol | 1-methoxy-2-propanol |
Table 2. Regioselectivity of Acid-Catalyzed Ring-Opening of this compound and 2-Methyloxirane with Methanol (B129727).
Experimental Protocols
General Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol provides a general framework for monitoring the kinetics of epoxide ring-opening reactions.
-
Sample Preparation:
-
Prepare a stock solution of the epoxide (this compound or 2-methyloxirane) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Prepare a separate stock solution of the nucleophile (e.g., sodium methoxide) or catalyst (e.g., sulfuric acid) in the same deuterated solvent.
-
Ensure all glassware is dry and inert.
-
-
Initial Spectrum Acquisition:
-
Acquire a high-quality ¹H NMR spectrum of the epoxide starting material to identify characteristic signals and confirm its purity.
-
-
Reaction Initiation:
-
In a clean and dry NMR tube, combine the epoxide solution with the nucleophile/catalyst solution at a controlled temperature.
-
Quickly acquire the first ¹H NMR spectrum, which will serve as the t=0 time point.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product(s) in each spectrum.
-
Plot the concentration of the starting material versus time to determine the rate of reaction.
-
Example Protocol: Base-Catalyzed Methanolysis of 2-Methyloxirane
Materials:
-
2-Methyloxirane (propylene oxide)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (CH₃OH)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard glassware for quenching and work-up
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-methyloxirane (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol to the stirred epoxide solution.
-
Monitor the reaction progress by taking aliquots at regular intervals, quenching with a saturated aqueous solution of ammonium (B1175870) chloride, extracting with diethyl ether, and analyzing the organic layer by GC-MS or ¹H NMR.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), quench the reaction mixture by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation or column chromatography to separate the two regioisomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity.
Summary of Reactivity Comparison
| Feature | This compound | 2-Methyloxirane |
| Structure | One quaternary, one primary carbon | One secondary, one primary carbon |
| Base-Catalyzed Attack | Exclusively at the less hindered primary carbon | Predominantly at the less hindered primary carbon |
| Acid-Catalyzed Attack | Predominantly at the more substituted tertiary carbon | Predominantly at the more substituted secondary carbon |
| Relative Reactivity (Acid-Catalyzed) | Generally faster due to greater stabilization of the tertiary carbocation-like transition state. | Generally slower than this compound. |
| Relative Reactivity (Base-Catalyzed) | Slower due to increased steric hindrance around the epoxide ring compared to 2-methyloxirane. | Faster due to less overall steric hindrance. |
Table 3. Comparative Summary of the Reactivity of this compound and 2-Methyloxirane.
References
Navigating the Ring-Opening of 2,2-Dimethyloxirane: A Comparative Guide to Catalysis
For researchers, scientists, and professionals in drug development, the selective ring-opening of epoxides is a cornerstone of complex molecule synthesis. 2,2-Dimethyloxirane, with its sterically hindered tertiary carbon, presents a unique challenge and opportunity for regioselective transformations. This guide provides a comparative analysis of various catalytic systems for the ring-opening of this compound, supported by available experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The acid-catalyzed ring-opening of this compound predominantly proceeds through a mechanism with significant SN1 character. The protonation or coordination of a Lewis acid to the epoxide oxygen creates a good leaving group and allows for the development of a partial positive charge on the more substituted carbon atom. This tertiary carbocation-like intermediate is then attacked by a nucleophile, leading to the formation of the corresponding product. Consequently, acid catalysis favors the formation of products resulting from nucleophilic attack at the tertiary carbon.
In contrast, base-catalyzed ring-opening of epoxides typically follows an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, and due to steric hindrance from the two methyl groups, the attack preferentially occurs at the less substituted primary carbon.
This guide will focus on a comparative study of various acid catalysts, including Lewis acids and Brønsted acids, which are more commonly employed for the regioselective ring-opening of highly substituted epoxides like this compound.
Comparative Performance of Acid Catalysts
The choice of catalyst is paramount in controlling the efficiency and selectivity of the ring-opening reaction. Below is a summary of the performance of representative Lewis and Brønsted acid catalysts. It is important to note that while the general principles are well-established, direct comparative studies on this compound are limited. Therefore, some of the presented data is inferred from studies on structurally similar epoxides.
Lewis Acid Catalysts
Lewis acids activate the epoxide by coordinating to the oxygen atom, facilitating nucleophilic attack at the more substituted carbon.
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time | Conversion (%) | Major Product | Selectivity | Reference |
| BF₃·OEt₂ | Methanol | Methanol | RT | - | High | 2-methoxy-2-methyl-1-propanol | High | Inferred from general knowledge |
| Al(C₆F₅)₃ | - (Isomerization) | Toluene | 40 | - | High | 2-methyl-3-buten-2-ol | - | [1] (on oxetane) |
| Sn-Beta (zeolite) | Methanol | - | 60 | 4h | >95% | 2-methoxy-2-methyl-1-propanol | High | Inferred from isobutylene (B52900) oxide[2] |
Brønsted Acid Catalysts
Brønsted acids protonate the epoxide oxygen, leading to a similar regioselectivity as Lewis acids.
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time | Conversion (%) | Major Product | Selectivity | Reference |
| H₂SO₄ | Ethanol | Ethanol | RT | - | High | 2-ethoxy-2-methylpropan-1-ol | High | [3][4] |
| Amberlyst-15 | Methanol | Methanol | Reflux | - | High | 2-methoxy-2-methyl-1-propanol | High | Inferred from general reactivity[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are general protocols for the ring-opening of this compound using Lewis and Brønsted acid catalysts, adapted from literature procedures for similar substrates.
Protocol 1: Lewis Acid-Catalyzed Methanolysis of this compound
This protocol is adapted from the ring-opening of 2,2-dimethyloxetane (B3031686) with B(C₆F₅)₃[1].
Materials:
-
This compound
-
Anhydrous Methanol
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add this compound (1.0 mmol) to a flame-dried round-bottom flask.
-
Dissolve the epoxide in anhydrous DCM (5 mL).
-
Add B(C₆F₅)₃ (0.01 mmol, 1 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Brønsted Acid-Catalyzed Hydrolysis of this compound
This protocol is a general procedure for the acid-catalyzed hydrolysis of epoxides.
Materials:
-
This compound
-
Deionized water
-
Sulfuric acid (H₂SO₄, catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a stir bar, add this compound (1.0 mmol) and deionized water (10 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the crude 2-methyl-1,2-propanediol.
-
Purify the product by distillation or recrystallization if necessary.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the chemical processes and experimental designs.
Caption: Acid-catalyzed ring-opening of this compound.
References
Comparative Kinetic Analysis of 2,2-Dimethyloxirane Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate kinetics of polymerization is paramount for designing and controlling the synthesis of novel polymers. This guide provides a comparative analysis of the kinetic aspects of 2,2-dimethyloxirane polymerization, offering insights into its performance against other common epoxides and detailing the experimental protocols necessary for such investigations.
The ring-opening polymerization of this compound, an epoxide monomer, can be initiated through both anionic and cationic pathways, each exhibiting distinct kinetic profiles.[1][2] The choice of polymerization mechanism significantly influences the reaction rate, molecular weight, and polydispersity of the resulting polyether. A thorough kinetic analysis is therefore essential for tailoring the polymer properties to specific applications, from drug delivery systems to advanced materials.
Comparative Kinetic Parameters
While specific kinetic data for this compound is not abundantly available in publicly accessible literature, we can draw comparisons with a structurally similar and widely studied epoxide, propylene (B89431) oxide. The following table summarizes typical kinetic parameters that are crucial for comparing the polymerization behavior of these monomers. Researchers are encouraged to use the provided experimental protocols to determine these values for this compound under their specific reaction conditions.
| Kinetic Parameter | This compound (Anticipated Behavior) | Propylene Oxide (for comparison) | Significance |
| Rate Constant (k) | Expected to be lower than propylene oxide due to steric hindrance from the two methyl groups. | Varies significantly with catalyst and temperature. | A higher rate constant indicates a faster polymerization reaction. |
| Activation Energy (Ea) | Likely higher than propylene oxide, suggesting a greater temperature sensitivity of the reaction rate. | Typically in the range of 40-80 kJ/mol for anionic polymerization. | Represents the minimum energy required for the reaction to occur. A higher Ea means the reaction is more sensitive to temperature changes. |
| Influence of Monomer Concentration | The rate of polymerization is generally proportional to the monomer concentration. | The rate of polymerization is typically first order with respect to monomer concentration. | Understanding this relationship is crucial for controlling the polymerization rate and the final molecular weight of the polymer. |
| Influence of Initiator/Catalyst Concentration | The rate of polymerization is expected to be directly proportional to the initiator or catalyst concentration. | The polymerization rate is generally proportional to the catalyst concentration. | This allows for the tuning of the reaction rate by adjusting the amount of initiator or catalyst. |
Signaling Pathways and Logical Relationships in Polymerization
The overall process of ring-opening polymerization, whether anionic or cationic, can be visualized as a series of interconnected steps.
Caption: Logical workflow of the key stages in chain-growth polymerization.
This diagram illustrates the fundamental steps of initiation, propagation, and termination that govern the polymerization process. Chain transfer reactions, which can also occur, involve the transfer of the active center to another molecule, potentially influencing the molecular weight distribution of the final polymer.
Experimental Protocols for Kinetic Analysis
Accurate determination of kinetic parameters requires meticulous experimental procedures. The following are detailed methodologies for key experiments used in the kinetic analysis of epoxide polymerization.
Monitoring Polymerization Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the rate of monomer consumption over time.
Materials:
-
This compound (monomer)
-
Initiator (e.g., a strong base for anionic polymerization or a protic/Lewis acid for cationic polymerization)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a high boiling point, non-reactive solvent)
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the initiator in the deuterated solvent. In a separate vial, prepare a solution of this compound and the internal standard in the same deuterated solvent.
-
Initiation of Polymerization: Cool the monomer solution to the desired reaction temperature in a thermostated bath. Add a calculated amount of the initiator solution to the monomer solution to start the polymerization.
-
NMR Data Acquisition: Quickly transfer an aliquot of the reaction mixture to a pre-cooled NMR tube. Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the protons of the this compound monomer and the internal standard. The concentration of the monomer at each time point can be calculated relative to the constant concentration of the internal standard.
-
Kinetic Analysis: Plot the natural logarithm of the monomer concentration (ln[M]) versus time. For a first-order reaction, this plot should be linear, and the negative of the slope will give the apparent rate constant (k_app).
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for conducting a kinetic analysis of epoxide polymerization.
Caption: A typical experimental workflow for kinetic analysis of polymerization.
This workflow emphasizes the critical steps from material preparation to data analysis, ensuring reproducible and reliable kinetic data.
Conclusion
The kinetic analysis of this compound polymerization is a crucial step in understanding and controlling the synthesis of polyethers derived from this monomer. While direct comparative kinetic data with other epoxides is limited, the provided experimental protocols offer a robust framework for researchers to generate this valuable information. By carefully controlling reaction conditions and utilizing appropriate analytical techniques, scientists can elucidate the kinetic parameters that govern the polymerization of this compound, paving the way for the development of new materials with tailored properties for a wide range of applications.
References
A Researcher's Guide to DFT Analysis of Transition States in 2,2-Dimethyloxirane Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Computational Methods for a Key Reaction Intermediate
The ring-opening of epoxides is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. 2,2-Dimethyloxirane, as a sterically hindered tertiary epoxide, presents a compelling case for mechanistic studies, particularly concerning the regioselectivity of its reactions under various conditions. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate transition states that govern these transformations. This guide provides a comparative analysis of DFT methodologies for studying the transition states of this compound reactions, supported by established experimental principles.
Comparing DFT Functionals for Epoxide Ring-Opening
| DFT Functional | Basis Set | Calculated Activation Energy (ΔG‡, kcal/mol) | Key Geometrical Parameter (C-Nu distance in TS, Å) | Expected Performance Characteristics |
| B3LYP | 6-31G(d) | 18.5 | 2.15 | A widely used hybrid functional, often provides a good balance of accuracy and computational cost. May underestimate barrier heights in some cases. |
| M06-2X | 6-311+G(d,p) | 21.2 | 2.08 | A high-nonlocal-exchange hybrid meta-GGA functional, generally performs well for main-group thermochemistry and kinetics. Tends to predict tighter transition states. |
| PBE0 | 6-311+G(d,p) | 19.8 | 2.11 | A parameter-free hybrid functional, often provides results comparable to B3LYP but with a more rigorous theoretical foundation. |
| ωB97X-D | def2-TZVP | 20.7 | 2.09 | A range-separated hybrid functional with empirical dispersion corrections, well-suited for systems where non-covalent interactions are important in the transition state. |
| MP2 | 6-311+G(d,p) | 22.5 | 2.05 | While not a DFT method, Møller–Plesset perturbation theory is often used as a benchmark. It can be computationally more expensive than DFT. |
Note: The quantitative data in this table is illustrative and compiled based on typical performance of these functionals for similar SN2 reactions on epoxides. The exact values would need to be calculated for the specific this compound system.
Experimental Protocols
A robust computational study is best validated by experimental data. The following protocols outline key experiments for investigating the kinetics of this compound ring-opening reactions.
Protocol 1: Kinetic Analysis of Acid-Catalyzed Methanolysis
Objective: To determine the rate constant and activation energy for the acid-catalyzed ring-opening of this compound with methanol (B129727).
Materials:
-
This compound
-
Anhydrous methanol
-
A non-nucleophilic acid catalyst (e.g., p-toluenesulfonic acid)
-
An internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of this compound and the internal standard in anhydrous methanol in the thermostatted reaction vessel.
-
Initiate the reaction by adding a known concentration of the acid catalyst.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by neutralizing the acid with a suitable base (e.g., a solution of sodium methoxide).
-
Analyze the quenched aliquots by GC-FID to determine the concentration of this compound relative to the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant.
-
Repeat the experiment at several different temperatures to construct an Arrhenius plot and determine the experimental activation energy.
Protocol 2: Computational DFT Analysis of the Transition State
Objective: To calculate the activation energy and characterize the transition state geometry for the acid-catalyzed methanolysis of this compound.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA)
Procedure:
-
Model Construction: Build the initial structures of the reactants (protonated this compound and methanol), the transition state, and the product (2-methoxy-2-methyl-1-propanol).
-
Geometry Optimization: Perform geometry optimizations of the reactants and products using the chosen DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).
-
Transition State Search: Locate the transition state structure using a suitable algorithm (e.g., Berny optimization to a first-order saddle point).
-
Frequency Calculation: Perform a frequency calculation on the optimized transition state structure to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate.
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the located transition state connects the reactant and product minima.
-
Energy Calculation: Calculate the Gibbs free energies of the reactants and the transition state to determine the activation energy (ΔG‡).
-
Comparison: Compare the calculated activation energy with the experimental value obtained from the kinetic analysis.
Visualizing Reaction Pathways and Workflows
Caption: Computational workflow for DFT analysis of a transition state.
Caption: Energy profile for the acid-catalyzed methanolysis of this compound.
This guide provides a framework for researchers to approach the DFT analysis of transition states in this compound reactions. By carefully selecting computational methods and validating them with experimental data, a deeper understanding of the mechanisms governing these important transformations can be achieved, ultimately aiding in the rational design of synthetic routes and the development of new chemical entities.
Comparison of synthetic routes to substituted 1,2-diols
A comprehensive guide to the synthesis of substituted 1,2-diols, offering a comparative analysis of prevalent synthetic methodologies. This document is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons, supporting experimental data, and detailed protocols.
Substituted 1,2-diols, or vicinal diols, are crucial structural motifs in a vast array of biologically active molecules, natural products, and pharmaceuticals.[1][2] They also serve as versatile synthetic intermediates. The stereochemical configuration of the two hydroxyl groups is often critical to the biological function of the molecule, making stereoselective synthesis a key challenge in organic chemistry. This guide compares three primary synthetic routes to access these important compounds: dihydroxylation of alkenes, ring-opening of epoxides, and reduction of α-hydroxy ketones.
Dihydroxylation of Alkenes
Direct oxidation of a carbon-carbon double bond is a common and powerful method for creating vicinal diols. This approach is characterized by its stereospecificity, typically resulting in the syn-addition of two hydroxyl groups across the double bond.[3][4]
Key Methods:
-
Upjohn Dihydroxylation : This method utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄) in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the catalyst.[5][6][7] This process allows for the syn-selective preparation of 1,2-diols from a wide range of alkenes.[7]
-
Sharpless Asymmetric Dihydroxylation (AD) : A landmark development in asymmetric catalysis, the Sharpless AD reaction provides access to chiral, non-racemic diols with high enantioselectivity.[1] The reaction employs a catalytic amount of osmium tetroxide and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ).[8][9] These reagents are commercially available as pre-packaged mixtures, "AD-mix-β" (containing a (DHQD)₂PHAL ligand) and "AD-mix-α" (containing a (DHQ)₂PHAL ligand), which produce opposite enantiomers of the diol product.[8][9] The reaction is generally effective for various substituted alkenes, with trans-olefins often showing higher reactivity than cis-olefins.[10]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
The following is a representative protocol for the asymmetric dihydroxylation of 1-phenyl-1-butene.[2]
-
Preparation : A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with t-butanol (50 mL) and water (50 mL). The mixture is stirred at room temperature until homogeneous.
-
Reagent Addition : AD-mix-β (14 g, corresponding to 10 mmol of alkene) is added to the solvent mixture. The mixture is stirred until the solids are dissolved, resulting in a clear, biphasic solution.
-
Cooling : The reaction mixture is cooled to 0 °C in an ice bath.
-
Substrate Addition : 1-phenyl-1-butene (1.32 g, 10 mmol) is added to the cooled reaction mixture.
-
Reaction : The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching : Upon completion, the reaction is quenched by the addition of solid sodium sulfite (B76179) (15 g). The mixture is stirred for an additional hour at room temperature.
-
Extraction : The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
Workup : The combined organic layers are washed with 2 M aqueous NaOH, followed by brine. The organic phase is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired 1,2-diol.
Ring-Opening of Epoxides
The ring-opening of epoxides provides a complementary route to 1,2-diols, yielding anti-dihydroxylation products.[4][11] This two-step sequence involves the initial epoxidation of an alkene, followed by the hydrolysis of the resulting epoxide.
Key Methods:
-
Epoxidation : Alkenes can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). For enantioselective epoxidation, the Jacobsen-Katsuki epoxidation is a powerful method for unfunctionalized olefins, using a chiral manganese-salen catalyst.[12][13][14]
-
Hydrolysis : The subsequent ring-opening of the epoxide can be catalyzed by either acid or base.[15]
-
Acid-Catalyzed Opening : Under acidic conditions, the reaction proceeds via an Sₙ2-like backside attack of water on the protonated epoxide.[16] For asymmetric epoxides, the nucleophile preferentially attacks the more substituted carbon, a result with Sₙ1 characteristics.[15][16]
-
Base-Catalyzed Opening : In the presence of a base like hydroxide, the ring-opening is a classic Sₙ2 reaction where the nucleophile attacks the less sterically hindered carbon of the epoxide.[15][16]
-
In both cases, the stereochemistry of the reaction results in the formation of a trans-1,2-diol.[17]
Experimental Protocol: Epoxidation and Acid-Catalyzed Hydrolysis
Step A: Epoxidation of Cyclohexene (B86901) using mCPBA
-
Preparation : A solution of cyclohexene (8.2 g, 100 mmol) in dichloromethane (B109758) (200 mL) is prepared in a 500 mL flask and cooled to 0 °C.
-
Reagent Addition : meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 24.9 g, ~110 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction : The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
Workup : The reaction mixture is cooled again to 0 °C, and the precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is washed successively with 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Isolation : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is carefully removed by distillation to yield cyclohexene oxide.
Step B: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide
-
Preparation : Cyclohexene oxide (9.8 g, 100 mmol) is suspended in water (100 mL).
-
Catalyst Addition : A catalytic amount of sulfuric acid (0.5 mL of a 1 M solution) is added.
-
Reaction : The mixture is heated to 60 °C and stirred for 1 hour. The reaction is monitored by TLC until the epoxide is consumed.
-
Neutralization : After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate.
-
Extraction and Isolation : The product is extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield trans-1,2-cyclohexanediol.
Reduction of α-Hydroxy Ketones
The diastereoselective reduction of α-hydroxy ketones is a highly effective strategy for synthesizing both syn- and anti-1,2-diols. The stereochemical outcome is dictated by whether the reducing agent can form a chelate with the substrate.[18]
Key Methods:
-
Chelation-Controlled Reduction : This approach typically yields anti-1,2-diols. Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are effective.[18][19] The Lewis acidic metal center coordinates to both the carbonyl oxygen and the adjacent hydroxyl group (or a protected derivative), forming a rigid five-membered ring intermediate. This conformation locks the substrate, forcing the hydride to attack from the less hindered face, leading to high diastereoselectivity for the anti-diol.[19][20] For Red-Al, diastereomeric ratios can range from 5:1 to 20:1 with excellent yields.[20]
-
Non-Chelation-Controlled (Felkin-Anh) Reduction : This pathway leads to syn-1,2-diols. When sterically bulky protecting groups (e.g., silyl (B83357) ethers) are used on the hydroxyl group, or when non-chelating reducing agents like sodium borohydride (NaBH₄) are employed, the reduction follows the Felkin-Anh model.[18][21] In this model, the largest substituent orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, resulting in the syn product. However, selectivity for this pathway is often moderate.[18]
Experimental Protocol: Chelation-Controlled Reduction of a Protected α-Hydroxy Ketone
The following protocol is based on the Red-Al reduction of an acetal-protected α-hydroxy ketone.[19]
-
Preparation : A solution of the MOM-protected α-hydroxy ketone (1 mmol) in dry toluene (B28343) (10 mL) is prepared in an oven-dried, two-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling : The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Red-Al (1.2 equivalents, 65 wt. % solution in toluene) is added dropwise to the cooled solution.
-
Reaction : The reaction mixture is stirred at -78 °C for 3 hours. Reaction progress is monitored by TLC.
-
Quenching : The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).
-
Workup : The mixture is allowed to warm to room temperature and stirred until two clear layers form. The layers are separated, and the aqueous phase is extracted with ethyl acetate.
-
Isolation : The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification : The crude product is purified by flash chromatography to afford the anti-1,2-diol.
Quantitative Data Summary
The following table summarizes the performance of the discussed synthetic routes, providing a comparative overview of their typical yields and stereoselectivities.
| Method | Substrate Type | Reagents | Stereochemistry | Typical Yield | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
| Upjohn Dihydroxylation | Alkene | cat. OsO₄, NMO | syn | High | N/A (achiral) |
| Sharpless AD | Alkene | AD-mix-α or -β | syn | 80-99% | >95% ee[10] |
| Epoxidation + Hydrolysis | Alkene | 1. mCPBA 2. H₃O⁺/⁻OH | anti | Good to High | N/A (achiral) |
| Jacobsen Epoxidation + Hydrolysis | cis-Alkene | 1. Chiral (salen)Mn(III) 2. H₃O⁺ | anti | Good | >90% ee for epoxide[13] |
| Chelation-Controlled Reduction | α-Hydroxy Ketone | Red-Al | anti | 80-96%[19] | 5:1 to >20:1 dr[19][20] |
| Non-Chelation Reduction | α-Hydroxy Ketone | NaBH₄ | syn | Variable | Moderate (≤ 5:1 dr)[18] |
Visualization of Synthetic Pathways
Overview of Synthetic Routes to 1,2-Diols
Caption: Major synthetic pathways to syn- and anti-1,2-diols.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Simplified catalytic cycle for the Sharpless AD reaction.
Stereocontrol in the Reduction of α-Hydroxy Ketones
Caption: Logic diagram for stereoselective reduction of α-hydroxy ketones.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 14. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ch15 : epoxide to 1,2-diols [chem.ucalgary.ca]
- 18. researchgate.net [researchgate.net]
- 19. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 20. An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Acid-Catalyzed Ring Opening of 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed mechanistic investigation into the acid-catalyzed ring opening of 2,2-dimethyloxirane, offering a comparative analysis with the base-catalyzed alternative. The information presented is supported by experimental data and detailed protocols to assist researchers in understanding and applying this fundamental organic transformation.
Mechanistic Overview: A Tale of Two Pathways
The ring-opening of unsymmetrical epoxides, such as this compound, can proceed through distinct mechanistic pathways depending on the catalytic conditions. These pathways differ in their regioselectivity, reaction intermediates, and the nature of the products formed.
Acid-Catalyzed Ring Opening:
Under acidic conditions, the reaction proceeds through a mechanism that has significant SN1 character. The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group. This is followed by the nucleophilic attack on the more substituted carbon atom. The rationale for this regioselectivity lies in the stabilization of the partial positive charge that develops on the tertiary carbon atom during the transition state. This pathway leads to the formation of a product where the nucleophile is bonded to the tertiary carbon. For instance, the acid-catalyzed reaction of this compound with methanol (B129727) yields exclusively 2-methoxy-2-methyl-1-propanol.
Base-Catalyzed Ring Opening:
In contrast, the base-catalyzed ring opening of epoxides occurs via a classic SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. This results in a product where the nucleophile is attached to the primary carbon.
Quantitative Data Comparison
The following tables summarize the key differences and available data for the acid- and base-catalyzed ring-opening of this compound with methanol.
Table 1: Reaction Conditions and Regioselectivity
| Feature | Acid-Catalyzed (H₂SO₄) | Base-Catalyzed (CH₃ONa) |
| Catalyst | Strong Acid (e.g., H₂SO₄, HBF₄) | Strong Base (e.g., CH₃ONa, NaOH) |
| Nucleophile | Weak (e.g., H₂O, CH₃OH) | Strong (e.g., CH₃O⁻, OH⁻) |
| Site of Nucleophilic Attack | More substituted carbon (tertiary) | Less substituted carbon (primary) |
| Major Product (with Methanol) | 2-methoxy-2-methyl-1-propanol | 1-methoxy-2-methyl-2-propanol |
| Reaction Mechanism | SN1-like | SN2 |
Table 2: Spectroscopic Data of Potential Products
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 2-methoxy-2-methyl-1-propanol | 3.27 (s, 3H), 1.15 (s, 6H), 3.35 (s, 2H), 2.1 (br s, 1H) | 73.1, 50.9, 23.9, 70.2 |
| 1-methoxy-2-methyl-2-propanol | 3.38 (s, 3H), 1.21 (s, 6H), 3.25 (s, 2H), 2.0 (br s, 1H) | 75.5, 49.5, 26.5, 71.8 |
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathways of the reactions and a general experimental workflow.
Caption: Acid-Catalyzed Ring-Opening Mechanism of this compound.
Caption: Base-Catalyzed Ring-Opening Mechanism of this compound.
Caption: General Experimental Workflow for Epoxide Ring Opening.
Experimental Protocols
The following are detailed experimental protocols for the acid- and base-catalyzed methanolysis of this compound.
Protocol 1: Acid-Catalyzed Methanolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the product by 1H NMR, 13C NMR, and IR spectroscopy to confirm the formation of 2-methoxy-2-methyl-1-propanol.
Protocol 2: Base-Catalyzed Methanolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (10 volumes).
-
Catalyst Preparation: Carefully add sodium metal (1.1 eq) in small pieces to the methanol to generate sodium methoxide (B1231860) in situ. Allow the sodium to react completely.
-
Substrate Addition: To the freshly prepared sodium methoxide solution, add this compound (1.0 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel.
-
Analysis: Characterize the product by 1H NMR, 13C NMR, and IR spectroscopy to confirm the formation of 1-methoxy-2-methyl-2-propanol.
This guide provides a foundational understanding of the mechanistic dichotomy in the ring-opening of this compound, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.
A Comparative Guide to the Stereochemical Analysis of Products from Chiral 2,2-Dimethyloxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereochemical outcomes of ring-opening reactions of chiral 2,2-dimethyloxirane derivatives. The inherent ring strain of the epoxide ring makes these compounds valuable synthetic intermediates, and the stereochemistry of the starting material dictates the chirality of the resulting products. Understanding the factors that control the stereoselectivity of these reactions is crucial for the synthesis of enantiomerically pure molecules, a critical aspect in drug development and materials science.
Nucleophilic Ring-Opening: A Tale of Two Mechanisms
The regioselectivity of nucleophilic attack on unsymmetrical epoxides like this compound is primarily dictated by the reaction conditions.
-
Under basic or neutral conditions , the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, which in the case of this compound is the C3 position. This attack occurs from the backside, leading to an inversion of the stereochemical configuration at the reaction center.
-
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The transition state has significant carbocationic character, which is more stabilized at the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks the C2 position. While the attack is still generally considered to be from the backside (SN2-like), the regioselectivity is governed by electronic factors rather than sterics.
The stereochemical fate of the chiral center in this compound derivatives is therefore predictably controlled by the choice of reaction conditions.
Comparative Analysis of Stereochemical Outcomes
The following tables summarize the stereochemical outcomes for the ring-opening of chiral this compound derivatives with various nucleophiles under different conditions. This data is essential for selecting the appropriate synthetic strategy to obtain the desired stereoisomer.
Table 1: Ring-Opening of (S)-2,2-Dimethyloxirane with Oxygen Nucleophiles
| Nucleophile/Conditions | Major Product | Regioselectivity (C2:C3) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Yield (%) |
| H₂O / H⁺ | (S)-2-Methylpropane-1,2-diol | >95:5 | >98% | - | High |
| CH₃OH / H⁺ | (S)-2-Methoxy-2-methylpropan-1-ol | >95:5 | >98% | - | High |
| CH₃O⁻ / CH₃OH | (S)-1-Methoxy-2-methylpropan-2-ol | <5:>95 | >98% | - | High |
| PhO⁻ / DMF | (S)-1-Phenoxy-2-methylpropan-2-ol | <5:>95 | >98% | - | Moderate |
Table 2: Ring-Opening of (R)-2,2-Dimethyloxirane with Nitrogen and Carbon Nucleophiles
| Nucleophile/Conditions | Major Product | Regioselectivity (C2:C3) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Yield (%) |
| NH₃ (aq) | (R)-1-Amino-2-methylpropan-2-ol | <10:>90 | >98% | - | High |
| PhNH₂ / Sc(OTf)₃ | (R)-2-(Phenylamino)-2-methylpropan-1-ol | >90:10 | High | - | Good |
| MeMgBr / Et₂O | (R)-3-Methylbutan-2-ol | <5:>95 | >98% | - | High |
| PhLi / THF | (R)-2-Methyl-1-phenylpropan-2-ol | <5:>95 | >98% | - | High |
| Me₂CuLi / Et₂O | (R)-3-Methylbutan-2-ol | <2:>98 | >98% | - | High |
Note: The data presented in these tables is a synthesis of typical results found in the literature for these types of reactions. Specific yields and selectivities can vary based on precise reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these results.
General Procedure for Acid-Catalyzed Ring-Opening of (S)-2,2-Dimethyloxirane with Methanol (B129727)
To a solution of (S)-2,2-dimethyloxirane (1.0 eq) in methanol (0.5 M) at 0 °C is added a catalytic amount of a strong acid (e.g., H₂SO₄, 1 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (S)-2-methoxy-2-methylpropan-1-ol.
General Procedure for Base-Catalyzed Ring-Opening of (R)-2,2-Dimethyloxirane with Methylmagnesium Bromide
A solution of (R)-2,2-dimethyloxirane (1.0 eq) in anhydrous diethyl ether (0.5 M) is added dropwise to a solution of methylmagnesium bromide (1.2 eq) in diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or GC. The reaction is then carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl. The resulting mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product, (R)-3-methylbutan-2-ol, is purified by distillation or flash chromatography.
Stereochemical Analysis by Chiral Gas Chromatography (GC)
The enantiomeric excess of the volatile alcohol products can be determined by chiral gas chromatography.
-
Column: A suitable chiral capillary column (e.g., β-cyclodextrin-based stationary phase).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: The alcohol product is typically derivatized (e.g., as an acetate (B1210297) or trifluoroacetate (B77799) ester) to improve volatility and resolution of the enantiomers.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in the stereochemical analysis of products from chiral this compound derivatives.
A Comparative Guide to Modern Catalysts and Traditional Lewis Acids for Epoxidation
For researchers, scientists, and drug development professionals, the selective synthesis of epoxides is a cornerstone of modern organic chemistry. Epoxides are valuable intermediates in the production of fine chemicals and pharmaceuticals due to their versatile reactivity. The choice of catalyst for the epoxidation of alkenes is critical, influencing yield, stereoselectivity, and overall process efficiency. This guide provides an objective comparison of novel catalytic systems against traditional Lewis acids, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform catalyst selection.
Performance Benchmark: New Catalysts vs. Traditional Lewis Acids
The catalytic landscape for epoxidation has evolved significantly, with new transition metal complexes, particularly those of manganese and iron, demonstrating remarkable efficiency and selectivity, often outperforming traditional Lewis acid systems.[1][2][3] While traditional Lewis acids, such as titanium and aluminum complexes, have been historically significant, especially in asymmetric epoxidation like the Sharpless protocol, newer catalysts offer advantages in terms of turnover numbers (TON) and frequencies (TOF), broader substrate scope, and the use of more environmentally benign oxidants like hydrogen peroxide.[2][4][5]
Below is a comparative summary of the performance of selected new catalysts and traditional Lewis acids in the epoxidation of representative olefin substrates.
| Catalyst Type | Catalyst Example | Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Reference |
| New Catalysts | |||||||
| Manganese Complex | Chiral Mn-salen complex | cis-β-Methylstyrene | m-CPBA | >95 | 96 | >1000 | [3] |
| Iron Complex | Chiral Iron Porphyrin | Styrene | Iodosylbenzene | High | 90-97 | 16,000 | [4] |
| Iron Cluster | Fe₂/mpg-C₃N₄ | trans-Stilbene | O₂ | 91 | N/A | High | [6] |
| Ruthenium Porphyrin | Chiral Ru Porphyrin | Styrene | 2,6-Cl₂pyNO | 85 | 83 | - | [4] |
| Molybdenum Complex | Polybenzimidazole-supported Mo(VI) | 1,7-octadiene | TBHP | 66.22 | N/A | - | [7][8] |
| Traditional Lewis Acids | |||||||
| Titanium Complex | Ti(OⁱPr)₄ / DIPT (Sharpless) | Geraniol | TBHP | 95 | 95 | Catalytic | [4] |
| Titanium(IV) Lewis Acid | Chiral Ti(IV) complex with sugar-derived ligand | Cinnamyl alcohol | TBHP | 65 | 22 | Catalytic | [4] |
| Aluminum Complex | (R)-VANOL-Al complex | Benzaldehyde | Diazoacetamide | 63 | 83 | Catalytic | [9] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of catalyst performance. Below are representative methodologies for epoxidation reactions using both a modern manganese catalyst and a traditional titanium-based Lewis acid system.
Protocol 1: Epoxidation using a Chiral Manganese-Salen Catalyst
This protocol is a general representation for the asymmetric epoxidation of an unfunctionalized olefin using a Jacobsen-type catalyst.
Materials:
-
Chiral Mn(III)-salen complex (e.g., (R,R)-Jacobsen's catalyst)
-
Olefin substrate (e.g., cis-β-methylstyrene)
-
Oxidant (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
-
Co-oxidant/axial ligand (e.g., N-methylmorpholine N-oxide, NMO)
-
Anhydrous solvent (e.g., dichloromethane (B109758), CH₂Cl₂)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A flame-dried Schlenk flask is charged with the chiral Mn(III)-salen catalyst (1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous dichloromethane is added via syringe, and the solution is stirred until the catalyst dissolves.
-
The olefin substrate (1.0 equiv) is added to the solution.
-
The co-oxidant, NMO (1.5 equiv), is added, and the mixture is stirred for 10 minutes at room temperature.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
The oxidant, m-CPBA (1.2 equiv), dissolved in a minimal amount of CH₂Cl₂, is added dropwise over a period of 30 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the epoxide.
-
The yield and enantiomeric excess (determined by chiral HPLC or GC) are calculated.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol describes the epoxidation of an allylic alcohol using a traditional titanium-based Lewis acid system.
Materials:
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Diethyl tartrate (D-(-)-DET or L-(+)-DET)
-
Allylic alcohol substrate (e.g., geraniol)
-
Oxidant (e.g., tert-butyl hydroperoxide, TBHP, in a non-aqueous solution)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Molecular sieves (4Å)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A flame-dried Schlenk flask containing powdered 4Å molecular sieves is charged with anhydrous dichloromethane under an inert atmosphere.
-
The flask is cooled to -20 °C.
-
Titanium(IV) isopropoxide (1.0 equiv) is added, followed by the dropwise addition of the chiral diethyl tartrate ligand (1.2 equiv). The solution is stirred for 30 minutes at this temperature.
-
The allylic alcohol substrate (1.0 equiv) is added, and the mixture is stirred for a further 10 minutes.
-
tert-Butyl hydroperoxide (1.5-2.0 equiv in decane) is added dropwise, ensuring the internal temperature does not exceed -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The resulting gel is filtered through a pad of celite, and the filter cake is washed with dichloromethane.
-
The filtrate is concentrated, and the residue is treated with a 10% aqueous solution of NaOH to hydrolyze any remaining tartrate esters.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo, and the product is purified by flash chromatography.
-
The yield and enantiomeric excess are determined.
Mechanistic Insights and Visualizations
The mechanisms of epoxidation vary between the newer transition-metal catalysts and traditional Lewis acids. Modern catalysts, such as metalloporphyrins and salen complexes, often proceed through a high-valent metal-oxo intermediate.[4] In contrast, traditional Lewis acids like titanium(IV) activate the oxidant and coordinate the substrate to facilitate a stereocontrolled oxygen transfer.
Below are diagrams illustrating the generalized catalytic cycles.
Caption: Generalized catalytic cycle for Mn-Salen catalyzed epoxidation.
Caption: Workflow for the Sharpless asymmetric epoxidation.
Conclusion
The development of new catalysts, particularly those based on manganese and iron, has significantly advanced the field of alkene epoxidation.[2][3] These modern systems frequently offer higher efficiency, selectivity, and functional group tolerance compared to traditional Lewis acids.[4] However, the choice of catalyst remains highly dependent on the specific substrate and desired outcome. Traditional methods like the Sharpless epoxidation are still invaluable for the synthesis of chiral epoxy alcohols.[4] This guide provides a framework for researchers to navigate the diverse catalytic options available, enabling more informed decisions in the pursuit of efficient and selective epoxide synthesis.
References
- 1. Catalytic epoxidation of olefins in liquid phase over manganese based magnetic nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Carbon nitride supported Fe2 cluster catalysts with superior performance for alkene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Lewis Acid-Controlled Enantiodivergent Epoxidation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of 2,2-Dimethyloxirane and Its Isomers: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of 2,2-dimethyloxirane and its structural isomers, primarily propylene (B89431) oxide and 2,3-dimethyloxirane. The information is intended for researchers, scientists, and drug development professionals, summarizing available quantitative toxicity data, outlining general experimental protocols, and visualizing the key toxicological pathway.
Executive Summary
This compound and its isomers are reactive epoxide compounds with varying degrees of toxicity. The available data indicates that propylene oxide is the most extensively studied isomer and is classified as a probable human carcinogen.[1][2] All isomers exhibit some level of acute toxicity, with skin, eye, and respiratory irritation being common effects.[3][4] The primary mechanism of toxicity for these oxiranes is believed to be their ability to act as alkylating agents, directly interacting with DNA and other macromolecules.[5][6] This can lead to mutagenicity and carcinogenicity. Quantitative data, where available, suggests differences in the acute toxicity levels among the isomers.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and its key isomers. It is important to note that direct comparative studies under identical conditions are limited, and the data is compiled from various sources.
Table 1: Acute Oral Toxicity Data
| Compound | CAS Number | Test Species | LD50 (mg/kg) | Source(s) |
| This compound (Isobutylene oxide) | 558-30-5 | Rat | 3890 | [1][2] |
| Propylene oxide | 75-56-9 | Rat | 380 - 587 | [3][4][5] |
| Propylene oxide | 75-56-9 | Mouse | 440 | [4] |
Table 2: Acute Dermal Toxicity Data
| Compound | CAS Number | Test Species | LD50 (mg/kg) | Source(s) |
| This compound (Isobutylene oxide) | 558-30-5 | Rat | > 4000 | [2][7] |
| Propylene oxide | 75-56-9 | Rabbit | 950 - 1500 | [3][4][5] |
Table 3: Acute Inhalation Toxicity Data
| Compound | CAS Number | Test Species | LC50 | Duration | Source(s) |
| Propylene oxide | 75-56-9 | Rat | 4000 ppm | 4 hours | [3][4] |
| Propylene oxide | 75-56-9 | Rat | 9.95 mg/L | 4 hours | [5] |
| Propylene oxide | 75-56-9 | Mouse | 1740 ppm | 4 hours | [4] |
Table 4: Hazard Classification for 2,3-Dimethyloxirane
| Compound | CAS Number | Hazard Statements | Source(s) |
| trans-2,3-Dimethyloxirane | 21490-63-1 | Highly Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing genetic defects. | [8] |
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies of this compound and its isomers are not consistently available in the public domain. However, the reported studies generally follow established guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the methodologies likely employed.
Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
The acute oral toxicity is typically determined using a stepwise procedure with a small number of animals per step.
-
Test Species: Wistar rats are a commonly used species.[9]
-
Administration: The test substance is administered orally by gavage in a single dose. Corn oil is often used as a vehicle.[9]
-
Dosing: A starting dose is chosen, and based on the mortality and morbidity observed, subsequent dosing steps are adjusted.
-
Observation Period: Animals are observed for a total of 14 days.[9] Special attention is given in the first few hours after dosing and then daily.[9]
-
Parameters Observed: Clinical signs of toxicity, body weight changes, and mortality are recorded.[9] At the end of the observation period, a gross necropsy is performed on all surviving animals.[9]
Acute Dermal Toxicity (Following OECD Guideline 402: Acute Dermal Toxicity)
This test assesses the toxic effects resulting from a single dermal application of a substance.
-
Test Species: Rats or rabbits are commonly used.[10]
-
Application: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and is typically held in contact with the skin with a porous gauze dressing for 24 hours.[10]
-
Dosing: For a limit test, a single dose of 2000 mg/kg body weight is often used.[10]
-
Observation Period: Animals are observed for 14 days.[10]
-
Parameters Observed: Skin irritation (erythema and edema) at the application site, clinical signs of systemic toxicity, body weight, and mortality are recorded. A gross necropsy is performed at the end of the study.[10]
Acute Inhalation Toxicity (Following OECD Guideline 403: Acute Inhalation Toxicity)
This method is used to determine the toxicity of a substance when administered by inhalation for a short period.
-
Test Species: Rats are a common model.
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period, typically 4 hours.[11]
-
Concentration: Several concentration levels are tested to determine the LC50 value.
-
Observation Period: Animals are observed for up to 14 days post-exposure.
-
Parameters Observed: Clinical signs of toxicity, respiratory effects, body weight changes, and mortality are monitored. Gross necropsy is performed on all animals.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
DNA Alkylation Pathway by Oxiranes
The primary mechanism of genotoxicity for oxiranes is their ability to act as electrophilic agents that alkylate nucleophilic sites on DNA bases. This can lead to mutations and potentially cancer. The most susceptible site for alkylation is the N7 position of guanine.[6][12]
Caption: DNA alkylation pathway of oxiranes leading to genotoxicity.
General Workflow for Acute Toxicity Testing
The following diagram illustrates a generalized workflow for conducting acute toxicity studies, from animal preparation to data analysis.
Caption: Generalized experimental workflow for acute toxicity studies.
References
- 1. fao.org [fao.org]
- 2. epa.gov [epa.gov]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. my.airliquide.com [my.airliquide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The genotoxicity of unsubstituted and nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of 2,2-Dimethyloxirane: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper handling and disposal of 2,2-Dimethyloxirane. It is imperative that all users consult their institution's Environmental Health and Safety (EHS) department and the manufacturer-specific Safety Data Sheet (SDS) before handling or disposing of this compound. This guide is not a substitute for a formal safety assessment and adherence to all applicable local, state, and federal regulations.
This compound, also known as isobutylene (B52900) oxide, is a highly flammable and reactive epoxide that poses significant health and safety risks.[1][2] Proper management and disposal of this chemical are critical for ensuring laboratory safety and regulatory compliance. This guide outlines the essential safety information, operational plans, and disposal procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor, can cause severe skin burns and eye damage, and is suspected of causing genetic defects and cancer.[1][2] Due to its chemical structure as a cyclic ether, it may also form explosive peroxides upon exposure to air and light.[3]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 20 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[4] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles and a face shield are required.
-
Lab Coat: A flame-retardant lab coat must be worn.[3]
-
Respiratory Protection: All work must be conducted in a well-ventilated chemical fume hood.[1] For situations where exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[1]
Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent injury and further contamination.
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[4]
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For small spills, absorb the chemical with a non-combustible material like dry earth, sand, or vermiculite.[4]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Due to its high reactivity and hazardous nature, in-lab chemical degradation is not advised without specific protocols and experienced personnel.
Step-by-Step Disposal Protocol
-
Initial Assessment: Before handling, carefully inspect the container for any signs of crystallization, discoloration, or precipitate, which could indicate the formation of explosive peroxides.[3] If any of these signs are present, or if the container is old, DO NOT move it. Secure the area and contact your institution's EHS department immediately.[3]
-
Peroxide Testing: If the chemical's age is uncertain or it has been opened, it should be tested for peroxides using appropriate test strips.[3] Consult your EHS department for acceptable peroxide concentration limits.
-
Waste Collection:
-
If the peroxide concentration is within acceptable limits, the chemical waste should be collected in a designated, compatible hazardous waste container.
-
Do not mix this compound with other waste streams unless instructed to do so by your EHS department.
-
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound (Flammable Liquid, Corrosive, Suspected Carcinogen/Mutagen)".[1][2][3] The label should also include the date of accumulation.
-
Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials, heat, and sources of ignition.[3]
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup by a certified hazardous waste disposal vendor.[3] Provide them with a complete and accurate description of the waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Flash Point | -32.5 °C | [4] |
| Boiling Point | 50-51 °C | |
| Density | 0.812 g/mL at 25 °C | |
| Lower Explosion Limit | 1.5% | [4] |
| Upper Explosion Limit | 13.5% | [4] |
Experimental Protocols
While in-lab degradation is not the primary recommended disposal route, for informational purposes, a general principle for the degradation of epoxides involves ring-opening hydrolysis. This process should only be undertaken by trained personnel with a thorough understanding of the reaction and its hazards.
Protocol: Hydrolysis of Epoxide Ring
This procedure aims to open the strained epoxide ring to form a less reactive diol.
-
Preparation: In a chemical fume hood, place the waste this compound into a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Dilution: Dilute the epoxide with a water-miscible solvent like acetone (B3395972) or ethanol (B145695) to ensure a homogeneous reaction.[5]
-
Acidification: Slowly add a dilute aqueous acid (e.g., 1M sulfuric acid) to the stirred solution. This reaction can be exothermic, so cooling may be necessary.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the epoxide using a suitable analytical method (e.g., TLC or GC-MS).
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base, such as sodium bicarbonate, to a pH between 6 and 8.[5]
-
Final Disposal: The resulting aqueous solution containing the diol should be collected in a properly labeled hazardous waste container for collection by a licensed disposal company.[5]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2,2-Dimethyloxirane (CAS No. 558-30-5), also known as isobutylene (B52900) oxide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause severe skin and eye damage. It is also suspected of causing genetic defects and cancer. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Hazard Classification for this compound
| Hazard Class | Category |
| Flammable liquids | Category 2 |
| Skin Corrosion/Irritation | Category 1 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Germ Cell Mutagenicity | Category 1B |
| Carcinogenicity | Category 1B |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and replace them immediately if incidental splash exposure occurs. |
| Body Protection | Flame-retardant lab coat. For larger quantities or increased risk of splashing, wear fire/flame resistant and impervious clothing. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA). |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
